(1-methyl-1H-indazol-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-methylindazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEYZHACDFMRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428165 | |
| Record name | (1-methyl-1H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-96-7 | |
| Record name | (1-methyl-1H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-methyl-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (1-methyl-1H-indazol-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The synthesis of this compound can be efficiently achieved through two primary pathways: the reduction of a carboxylic acid or its ester derivative, or the reduction of the corresponding aldehyde. This document details the experimental protocols for these methods, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.
Synthetic Pathways
The synthesis of this compound primarily proceeds via the reduction of either 1-methyl-1H-indazole-3-carboxylic acid (or its methyl ester) or 1-methyl-1H-indazole-3-carbaldehyde. The choice of starting material dictates the necessary reducing agent and reaction conditions.
Route 1: Reduction of 1-methyl-1H-indazole-3-carboxylic Acid or its Ester
This route involves the reduction of a carboxylic acid or an ester functional group at the 3-position of the 1-methyl-1H-indazole core. Strong reducing agents are typically required for this transformation.
A common and effective method for the reduction of carboxylic acids and esters is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[1][2] An alternative, milder approach for the reduction of the corresponding methyl ester involves sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol.[3]
Route 2: Reduction of 1-methyl-1H-indazole-3-carbaldehyde
This pathway utilizes the corresponding aldehyde, 1-methyl-1H-indazole-3-carbaldehyde, as the precursor. Aldehydes are readily reduced to primary alcohols under mild conditions.
The reduction of aldehydes is efficiently carried out using sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This method is generally high-yielding and proceeds under mild conditions.[4]
Data Presentation
The following tables summarize the key quantitative data for the synthetic protocols described in this guide.
Table 1: Synthesis of this compound via Reduction of Methyl 1-methyl-1H-indazole-3-carboxylate
| Parameter | Value | Reference |
| Starting Material | Methyl 1-methyl-1H-indazole-3-carboxylate | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |
| Solvent | THF/Methanol | [3] |
| Reaction Time | 2-5 hours | [3] |
| Yield | 70-92% (typical for similar aromatic esters) | [3] |
Table 2: Synthesis of this compound via Reduction of 1-methyl-1H-indazole-3-carbaldehyde
| Parameter | Value | Reference |
| Starting Material | 1-methyl-1H-indazole-3-carbaldehyde | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |
| Solvent | Methanol or Ethanol | [4] |
| Reaction Time | Typically < 1 hour | [4] |
| Yield | High (generally >90%) | [4] |
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| 1H NMR (CDCl₃, δ) | ~4.0 (s, 3H, N-CH₃), ~4.9 (s, 2H, CH₂OH), ~7.1-7.8 (m, 4H, Ar-H) | Inferred from related structures[5] |
| 13C NMR (CDCl₃, δ) | ~35 (N-CH₃), ~58 (CH₂OH), ~110-140 (Ar-C and C3) | Inferred from related structures[5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate
This protocol describes the synthesis of the precursor for Route 1.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Methanol
-
Thionyl chloride
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) at 0 °C.[6]
-
Slowly add thionyl chloride (15 mL) dropwise to the solution.[6]
-
Heat the reaction mixture to reflux and maintain for 1.5 hours.[6]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.[6]
-
Neutralize the crude product with saturated sodium bicarbonate solution (50 mL).[6]
-
Extract the product with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 1H-indazole-3-carboxylate as a white solid (Yield: 5.1 g, 94%).[6]
-
The subsequent N-methylation can be achieved using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[7]
Protocol 2: Reduction of Methyl 1-methyl-1H-indazole-3-carboxylate with Sodium Borohydride
This protocol outlines the reduction of the ester to the target alcohol.
Materials:
-
Methyl 1-methyl-1H-indazole-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of methyl 1-methyl-1H-indazole-3-carboxylate in THF, add sodium borohydride powder.[3]
-
Heat the resulting suspension to 65 °C for 15 minutes.[3]
-
Add methanol dropwise and reflux the reaction mixture for 2-5 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 2N HCl.[3]
-
Separate the organic layer and extract the aqueous phase with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Synthesis of 1-methyl-1H-indazole-3-carbaldehyde
This protocol describes the synthesis of the precursor for Route 2.
Materials:
-
1-Methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
This synthesis is based on the nitrosation of the corresponding indole.[8]
-
Prepare a solution of sodium nitrite in DMF and water.
-
Slowly add a solution of 1-methyl-1H-indole in DMF to the nitrosating mixture at 0 °C.[8]
-
Stir the reaction mixture at room temperature for several hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain 1-methyl-1H-indazole-3-carbaldehyde.[8]
Protocol 4: Reduction of 1-methyl-1H-indazole-3-carbaldehyde with Sodium Borohydride
This protocol describes the reduction of the aldehyde to the target alcohol.
Materials:
-
1-methyl-1H-indazole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Saturated ammonium chloride solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve 1-methyl-1H-indazole-3-carbaldehyde in methanol or ethanol at 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Purify the crude product by column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic pathways to this compound.
Caption: Workflow for the reduction of methyl 1-methyl-1H-indazole-3-carboxylate.
Caption: Workflow for the reduction of 1-methyl-1H-indazole-3-carbaldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indazol-3-yl)methanol is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key chemical identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1578-96-7 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| Predicted pKa | 13.61 ± 0.10 | [3] |
Safety Information: this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed.
Synthesis and Characterization
The synthesis of this compound can be approached through various synthetic routes developed for indazole derivatives. A common strategy involves the N-methylation of an appropriate indazole precursor followed by functional group manipulation at the 3-position.
Experimental Protocol: A Generalized Synthesis Approach
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the available literature, a plausible synthetic route can be derived from established methods for analogous compounds. One such approach involves the reduction of a corresponding ester, such as methyl 1-methyl-1H-indazole-3-carboxylate.
Step 1: Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate
The synthesis of the precursor, methyl 1-methyl-1H-indazole-3-carboxylate, can be achieved through the N-methylation of methyl 1H-indazole-3-carboxylate. The alkylation of 1H-indazoles can yield a mixture of N-1 and N-2 isomers, and reaction conditions must be optimized to favor the desired N-1 product.[4][5] Using a base such as sodium hydride in an appropriate solvent like tetrahydrofuran (THF) is known to promote N-1 selectivity.[5]
Step 2: Reduction to this compound
The reduction of the methyl ester to the corresponding alcohol can be accomplished using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.
Illustrative Reaction Scheme:
Caption: Generalized reduction step for the synthesis of this compound.
Detailed Experimental Procedure (Hypothetical):
-
Materials: Methyl 1-methyl-1H-indazole-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 1-methyl-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid through a pad of Celite® and wash the filter cake with THF and diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
-
Aromatic protons (4H, multiplet)
-
CH₂ protons (2H, singlet)
-
N-CH₃ protons (3H, singlet)
-
OH proton (1H, broad singlet)
Expected ¹³C NMR (in CDCl₃):
-
Aromatic carbons
-
CH₂ carbon
-
N-CH₃ carbon
Biological Activity and Signaling Pathways
The biological activities of the indazole scaffold are vast and well-documented, encompassing a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[7] Indazole derivatives have been reported to exhibit activities such as antibacterial, antifungal, and anticancer effects.[8][9]
However, specific biological data for this compound is limited in the public domain. Its structural similarity to other biologically active indazoles suggests potential for pharmacological activity. For example, derivatives of 1-benzyl-1H-indazol-3-ol have been investigated as potential anticancer agents.[8] Furthermore, various indazole-containing compounds have been explored as inhibitors of intracellular signaling pathways implicated in disease.
Given the lack of direct evidence for the biological targets of this compound, a hypothetical workflow for its initial biological screening is presented below.
Caption: A logical workflow for the initial biological screening of this compound.
Conclusion
This compound represents a molecule of interest within the broader class of pharmacologically relevant indazole derivatives. While a complete experimental profile is not yet publicly available, this guide consolidates the existing data and provides a framework for its synthesis, characterization, and potential biological evaluation. Further research is warranted to fully elucidate the chemical and biological properties of this compound, which may hold promise for future drug discovery endeavors. The provided synthetic strategies and screening workflow offer a starting point for researchers aiming to explore the therapeutic potential of this and related indazole-containing molecules.
References
- 1. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1578-96-7 [chemicalbook.com]
- 3. (1-Methyl-1H-pyrazol-3-yl)methanol CAS#: 84547-62-6 [m.chemicalbook.com]
- 4. [4-(4-chloro-1H-indazol-3-yl)phenyl]methanol | C14H11ClN2O | CID 155410592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Characterization of (1-methyl-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indazol-3-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in various pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound, based on established principles and data from analogous structures. It also outlines a general experimental protocol for acquiring high-quality NMR data.
Predicted ¹H and ¹³C NMR Spectral Data
While specific experimental data for this compound was not available in the searched literature, a comprehensive prediction of its ¹H and ¹³C NMR spectra can be made by analyzing the structure and comparing it to related indazole derivatives.
Predicted ¹H NMR Data
The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the methylene protons of the methanol group, the methyl protons on the nitrogen, and the hydroxyl proton. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | Doublet | 1H | H-4 |
| ~ 7.5 - 7.7 | Doublet | 1H | H-7 |
| ~ 7.3 - 7.5 | Triplet | 1H | H-6 |
| ~ 7.1 - 7.3 | Triplet | 1H | H-5 |
| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂OH |
| ~ 4.0 - 4.2 | Singlet | 3H | N-CH₃ |
| Variable | Broad Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A proton-decoupled spectrum would show distinct singlets for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 | C-3 |
| ~ 140 - 142 | C-7a |
| ~ 128 - 130 | C-5 |
| ~ 125 - 127 | C-3a |
| ~ 122 - 124 | C-6 |
| ~ 120 - 122 | C-4 |
| ~ 108 - 110 | C-7 |
| ~ 55 - 60 | -CH₂OH |
| ~ 35 - 40 | N-CH₃ |
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is as follows.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; or Methanol-d₄, CD₃OD).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: The solution may be filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.
Instrumentation and Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons.
¹H NMR Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: ~30-45 degrees
¹³C NMR Parameters:
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: A proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard numbering convention for the indazole ring system.
General NMR Analysis Workflow
The logical flow for the characterization of a novel compound like this compound using NMR spectroscopy is depicted below.
The Diverse Biological Activities of 1-Methyl-1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for cited assays are provided to facilitate reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and processes.
Anticancer Activity
1-methyl-1H-indazole derivatives have demonstrated significant potential as anticancer agents, targeting various cancer cell lines and key signaling pathways involved in tumor progression.
A series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The synthesis involved a Suzuki-Miyaura coupling reaction to link the 1-methyl-1H-indazole and isonicotinamide moieties.[1] These compounds were screened by the National Cancer Institute (NCI) against 60 human cancer cell lines, where they exhibited notable growth inhibition against several lines, including those of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
Another study focused on 6-bromo-1-methyl-1H-indazol-4-amine as a crucial building block for novel anticancer therapeutics.[2] Derivatives of this compound have been shown to induce apoptosis and inhibit key signaling pathways, such as the one mediated by Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation.[2]
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 2-(1-methyl-1H-indazol-5-yl)-N-(4-chlorophenyl)isonicotinamide | Leukemia (RPMI-8226) | 0.08 | [1] |
| Non-Small Cell Lung Cancer (NCI-H522) | 0.09 | [1] | |
| Colon Cancer (COLO 205) | 0.07 | [1] | |
| CNS Cancer (SF-295) | 0.06 | [1] | |
| Melanoma (SK-MEL-5) | 0.07 | [1] | |
| Ovarian Cancer (OVCAR-3) | 0.08 | [1] | |
| Renal Cancer (A498) | 0.11 | [1] | |
| Prostate Cancer (PC-3) | 0.12 | [1] | |
| Breast Cancer (MCF7) | 0.09 | [1] | |
| Axitinib (control) | Various | Varies | [3] |
| Niraparib (control) | Various | Varies | [4] |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen:
This assay was performed according to the protocol established by the National Cancer Institute.
-
Cell Preparation: Human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells were plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Compound Incubation: After 24 hours, the cells were incubated with the test compounds at five different concentrations (0.01, 0.1, 1, 10, and 100 µM) for 48 hours.
-
Cell Viability Assessment: Sulforhodamine B (SRB) protein assay was used to determine cell viability. Cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read at 515 nm.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) was calculated from dose-response curves.
Signaling Pathway
Antimicrobial Activity
Certain 1-methyl-1H-indazole derivatives have also been investigated for their antimicrobial properties. A series of N-methyl-3-aryl indazoles demonstrated activity against various bacterial and fungal strains.[5]
Quantitative Antimicrobial Activity Data
| Compound ID | Bacterial Strain | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| N-methyl-3-aryl indazole derivative | Xanthomonas campestris | Dominant | [5] | |
| Bacillus cereus | Dominant | [5] | ||
| Escherichia coli | Dominant | [5] | ||
| Bacillus megaterium | Dominant | [5] | ||
| Candida albicans | Dominant | [5] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight and the inoculum was adjusted to a concentration of 10^5 CFU/mL in appropriate broth medium.
-
Compound Dilution: Test compounds were serially diluted in a 96-well microtiter plate.
-
Incubation: The inoculum was added to each well and the plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Anti-inflammatory Activity
While the provided search results focus more on anticancer and antimicrobial activities, the broader class of indazole derivatives is well-known for its anti-inflammatory properties.[6][7] Further research specifically targeting 1-methyl-1H-indazole derivatives for anti-inflammatory effects is warranted to fully explore their therapeutic potential in this area.
Synthesis Workflow
The general synthesis of substituted 1-methyl-1H-indazole derivatives often involves a multi-step process. A common approach is the Suzuki-Miyaura coupling reaction, which is a versatile method for forming carbon-carbon bonds.
Conclusion
1-methyl-1H-indazole derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the established anti-inflammatory potential of the broader indazole family, highlights their significance in drug discovery and development. The synthetic versatility of the indazole core allows for extensive structural modifications, offering opportunities to fine-tune their pharmacological profiles and develop novel therapeutic agents with improved efficacy and safety. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: (1-Methyl-1H-indazol-3-yl)methanol (CAS 1578-96-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of (1-Methyl-1H-indazol-3-yl)methanol, CAS number 1578-96-7. The information is curated for researchers in medicinal chemistry and drug discovery, presenting key data in a structured and accessible format.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a methylated indazole core with a hydroxymethyl substituent at the 3-position. The indazole scaffold is a prominent privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3]
Structure
-
IUPAC Name: this compound
-
CAS Number: 1578-96-7
-
Chemical Formula: C₉H₁₀N₂O
-
SMILES: Cn1nc(CO)c2ccccc12
-
InChI Key: KMEYZHACDFMRCW-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 162.19 g/mol | |
| Boiling Point | 128°C | ChemicalBook |
| Density | 1.226 g/cm³ | ChemicalBook |
| Form | Solid |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The logical workflow for the synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1H-Indazole-3-carboxaldehyde from 3-Methyl-indole
This procedure is adapted from a method for the nitrosation of indoles.[4]
-
Materials: 3-methyl-indole, sodium nitrite (NaNO₂), hydrochloric acid (HCl), dimethylformamide (DMF), water, ethyl acetate (EtOAc), brine, magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, prepare a nitrosating mixture by dissolving sodium nitrite (8 equivalents) in a mixture of DMF and water. Cool the solution to 0°C in an ice bath.
-
Slowly add hydrochloric acid (2.7 equivalents) to the cooled nitrosating mixture.
-
In a separate flask, dissolve 3-methyl-indole (1 equivalent) in DMF.
-
Slowly add the solution of 3-methyl-indole to the nitrosating mixture at 0°C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for the time required for the reaction to complete (monitor by TLC).
-
Cool the reaction mixture and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1H-indazole-3-carboxaldehyde.
-
Step 2: Synthesis of 1-Methyl-1H-indazole-3-carboxaldehyde
This N-methylation protocol is based on standard procedures for indazole alkylation.
-
Materials: 1H-indazole-3-carboxaldehyde, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 1H-indazole-3-carboxaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature and add methyl iodide (1.2 equivalents) dropwise.
-
Continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-methyl-1H-indazole-3-carboxaldehyde.
-
Step 3: Synthesis of this compound
This step involves the reduction of the aldehyde to a primary alcohol.[5][6][7]
-
Materials: 1-methyl-1H-indazole-3-carboxaldehyde, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), methanol (for NaBH₄) or tetrahydrofuran (THF, for LiAlH₄), water, ethyl acetate, anhydrous sodium sulfate.
-
Procedure (using NaBH₄):
-
Dissolve 1-methyl-1H-indazole-3-carboxaldehyde (1 equivalent) in methanol and cool the solution to 0°C.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Biological Activity and Significance
While specific biological activity data for this compound is not prominently available in the reviewed literature, the indazole core is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of indazole have been investigated and developed for various therapeutic applications.
Caption: Biological significance of the indazole scaffold.
-
Anti-cancer: Numerous indazole derivatives have demonstrated potent anti-tumor activity, with some, like Pazopanib, being approved as kinase inhibitors for cancer therapy.[3]
-
Anti-inflammatory: The indazole nucleus is present in non-steroidal anti-inflammatory drugs (NSAIDs) such as Benzydamine.[1]
-
Antimicrobial: Certain indazole derivatives have shown promising antibacterial and antifungal activities.[1]
-
Serotonin Receptor Antagonism: Granisetron, an indazole-containing compound, is a 5-HT₃ receptor antagonist used as an antiemetic.[8]
Given the established importance of the indazole scaffold, this compound represents a valuable building block for the synthesis of novel, biologically active molecules. Its functional groups, the secondary amine within the pyrazole ring and the primary alcohol, provide reactive handles for further chemical modifications in drug discovery campaigns.
Safety and Handling
The safety data for this compound indicates that it should be handled with care.
Hazard Identification
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[9]
Recommended Handling Precautions
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
This technical guide provides a summary of the available information on this compound (CAS 1578-96-7). Researchers are encouraged to consult the primary literature for further details and to conduct appropriate safety assessments before handling this chemical.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 9. 1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1H-Indazol-3-yl)methanol for Researchers and Drug Development Professionals
(1H-Indazol-3-yl)methanol , a heterocyclic alcohol built upon the privileged indazole scaffold, serves as a valuable building block in medicinal chemistry. Its structural features offer opportunities for derivatization in the pursuit of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (1H-Indazol-3-yl)methanol, tailored for researchers, scientists, and drug development professionals.
Core Properties and Data
(1H-Indazol-3-yl)methanol is a solid at room temperature, with its core structure consisting of a fused benzene and pyrazole ring system, substituted with a hydroxymethyl group at the 3-position. This arrangement of atoms imparts a unique combination of aromaticity, hydrogen bonding capability, and potential for diverse chemical modifications.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of (1H-Indazol-3-yl)methanol
| Property | Value | Source |
| IUPAC Name | (1H-Indazol-3-yl)methanol | [3] |
| CAS Number | 64132-13-4 | [3][4] |
| Molecular Formula | C₈H₈N₂O | [3] |
| Molecular Weight | 148.16 g/mol | [3] |
| Appearance | Solid (typical for related indazole derivatives) | [2] |
| SMILES | OCC1=NNC2=C1C=CC=C2 | |
| InChI | InChI=1S/C8H8N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-4,11H,5H2,(H,9,10) | [3] |
| XLogP3 (Computed) | 0.7 | [3] |
| Topological Polar Surface Area (Computed) | 48.9 Ų | [3] |
Spectroscopic Data
Detailed spectroscopic data for (1H-Indazol-3-yl)methanol is not extensively published. However, the expected spectral characteristics can be inferred from data available for its precursors and related indazole analogs.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methylene (-CH₂-) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (-OH) proton. The N-H proton of the indazole ring will also be present as a broad singlet. For the related precursor, ethyl 1H-indazole-3-carboxylate, the aromatic protons appear in the range of δ 7.30-8.06 ppm in DMSO-d₆.[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms. The methylene carbon of the hydroxymethyl group is expected to appear in the aliphatic region, while the remaining carbons will be in the aromatic region. For ethyl 1H-indazole-3-carboxylate, the aromatic carbons resonate between δ 111.09 and 140.93 ppm in DMSO-d₆.[5]
Synthesis and Reactivity
The synthesis of (1H-Indazol-3-yl)methanol is most commonly achieved through the reduction of a carbonyl group at the 3-position of the indazole ring, typically from 1H-indazole-3-carboxylic acid or its esters.
Experimental Protocol: Reduction of Ethyl 1H-indazole-3-carboxylate
A plausible and widely applicable method for the synthesis of (1H-Indazol-3-yl)methanol involves the reduction of ethyl 1H-indazole-3-carboxylate using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7]
Materials:
-
Ethyl 1H-indazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
A solution of ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0 °C.
-
The resulting granular precipitate is removed by filtration and washed thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1H-Indazol-3-yl)methanol.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Logical Workflow for the Synthesis:
Role in Drug Discovery and Signaling Pathways
The indazole core is a well-established pharmacophore in modern drug discovery, with numerous indazole-containing compounds having been investigated as potent inhibitors of various protein kinases.[8] These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer.
While specific studies detailing the direct interaction of (1H-Indazol-3-yl)methanol with signaling pathways are limited, its derivatives have shown significant biological activity. The hydroxymethyl group at the 3-position serves as a key handle for further chemical elaboration to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. For example, derivatives of (1H-indazol-3-yl)methanol have been explored as CCK-A agonists.[9]
The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
Illustrative Kinase Inhibition Signaling Pathway:
Safety and Handling
(1H-Indazol-3-yl)methanol is associated with several hazard classifications. It is considered harmful if swallowed, in contact with skin, or inhaled.[3] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. 1H-Indazole, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. 1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bridgeorganics.com [bridgeorganics.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomeric Forms of Indazole and Their Stability
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic aromatic heterocycle, is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] Its utility is deeply intertwined with its fundamental chemical properties, particularly the phenomenon of annular tautomerism. Understanding the equilibrium between its tautomeric forms is critical for predicting chemical reactivity, designing synthetic routes, and elucidating structure-activity relationships (SAR) in drug discovery. This guide provides a detailed examination of the tautomers of indazole, their relative stability, and the experimental and computational methods used in their characterization.
The Tautomeric Forms of Indazole
Indazole primarily exists as two prototropic tautomers: 1H-indazole and 2H-indazole.[1][4] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. A third, non-aromatic tautomer, 3H-indazole, is uncommon and not typically observed under normal conditions.[3][5]
-
1H-Indazole : This form features the mobile proton on the N1 nitrogen atom. It possesses a benzenoid structure, which contributes significantly to its aromatic character and overall stability.[3]
-
2H-Indazole : In this form, the proton is located on the N2 nitrogen. This arrangement results in an ortho-quinonoid structure, which is generally associated with a lower degree of aromaticity compared to the benzenoid form.[3][4]
The equilibrium between these two forms is a pivotal aspect of indazole chemistry.
Caption: Tautomeric equilibrium between 1H-indazole and 2H-indazole.
Relative Stability of Indazole Tautomers
There is a firm consensus in the scientific literature that 1H-indazole is the thermodynamically more stable tautomer .[1][3][4] This enhanced stability is primarily attributed to its benzenoid structure, which confers greater aromatic character compared to the quinonoid nature of the 2H form.[3][6] The energy difference between the two tautomers has been quantified through various computational methods, consistently favoring the 1H form in the gas phase and in solution.[5][7][8]
Quantitative Stability Data
The relative energy difference between the 1H and 2H tautomers of unsubstituted indazole has been determined by several computational studies. These findings are crucial for understanding the equilibrium population of each tautomer.
| Computational Method | Phase | Energy Difference (ΔE) in favor of 1H-Indazole (kJ/mol) | Energy Difference (ΔE) in favor of 1H-Indazole (kcal/mol) | Reference |
| MP2/6-31G** | Gas | 15.0 | 3.6 | [5][7] |
| B3LYP/6-311++G(d,p) | Gas | 22.2 | 5.3 | [6] |
| DFT B97X-D/6-31G* | Gas | 18.7 | 4.5 | [9] |
| Not Specified (Free Energy) | Not Specified | 9.6 | 2.3 | [5] |
| MP2/cc-pVTZ | Gas | 13.6 | 3.3 | [6] |
Note: Conversion factor used: 1 kcal = 4.184 kJ.
Substituents on the indazole ring can influence the energy gap between the tautomers. For instance, calculations for 3-bromo and 3-iodo indazoles show an even more pronounced energy difference, reaching approximately 6 kcal/mol in favor of the 1H tautomer.[9] However, even with various substituents, the 2H tautomer consistently remains higher in energy.[9]
Experimental and Computational Characterization Protocols
A combination of experimental and computational techniques is employed to identify, quantify, and characterize indazole tautomers.
Caption: Workflow for the characterization of indazole tautomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomeric equilibria in solution.
-
Objective : To identify the predominant tautomer in solution and determine the ratio of tautomers if both are present.
-
Methodology :
-
Sample Preparation : Dissolve the indazole derivative in a suitable deuterated solvent, typically DMSO-d₆. DMSO is particularly useful as its hydrogen-bond accepting nature can help in observing distinct signals for the N-H protons of different tautomers.[7]
-
Data Acquisition : Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field spectrometer (e.g., 400 or 500 MHz).[7]
-
Analysis : The chemical shifts of the ring protons and carbons are distinct for the 1H and 2H forms. For example, in 7-nitro-1H-indazole, the N-H proton of the minor 1H tautomer appears at ~14.83 ppm, while the major 2H tautomer's N-H is at ~13.95 ppm in DMSO-d₆.[7] Integration of the N-H signals allows for the quantification of the tautomer ratio. 2D NMR techniques like HMBC and NOESY can further confirm assignments.[8]
-
2. X-ray Crystallography
This technique provides an unambiguous determination of the tautomeric form present in the solid state.
-
Objective : To definitively identify the molecular structure and tautomeric form in a crystalline sample.
-
Methodology :
-
Crystal Growth : Grow single crystals of the indazole compound suitable for X-ray diffraction. This is often achieved by slow evaporation from a suitable solvent.
-
Data Collection : Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement : Solve the crystal structure to determine the precise atomic positions. This will unequivocally show the location of the N-H proton, thereby identifying the tautomer. This method was used to confirm the structures of various (1H-indazol-1-yl)methanol derivatives.[7]
-
Computational Protocols
1. Density Functional Theory (DFT) for Energy Calculations
DFT is used to calculate the relative thermodynamic stabilities of the tautomers.
-
Objective : To compute the ground-state energies of the 1H and 2H tautomers and determine their energy difference (ΔE).
-
Methodology :
-
Structure Optimization : Perform full geometry optimizations for both the 1H- and 2H-indazole tautomers. A commonly used and reliable level of theory is B3LYP with a large basis set such as 6-311++G(d,p).[7]
-
Energy Calculation : Calculate the single-point electronic energies of the optimized structures. The difference in these energies provides the relative stability.
-
Analysis : A lower calculated energy for the 1H tautomer supports the experimental observation that it is the more stable form.[9]
-
2. Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Shielding
The GIAO method is used to predict NMR chemical shifts, which serves as an excellent tool to confirm experimental assignments.
-
Objective : To calculate the theoretical NMR chemical shifts for each tautomer to aid in the assignment of experimental spectra.
-
Methodology :
-
Calculation : Use the optimized geometries obtained from DFT calculations as input. Perform GIAO calculations at the same level of theory (e.g., B3LYP/6-311++G(d,p)) to compute the absolute shieldings.[7]
-
Conversion to Chemical Shifts : Convert the calculated absolute shieldings to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).
-
Comparison : Compare the calculated chemical shifts with the experimental NMR data. A strong correlation confirms the structural assignments of the observed tautomers.[7]
-
Tautomerism and Its Impact on Chemical Reactivity
The existence of tautomers is not merely a structural curiosity; it has profound implications for the chemical reactivity of indazoles, particularly in substitution reactions like alkylation. The reacting species is the more stable 1H-indazole, but the site of reaction depends on the relative activation energies of the competing pathways.
A prime example is the highly selective N2 alkylation of indazoles. While one might expect alkylation to occur at the N1 position of the more abundant 1H-indazole, the reaction often proceeds with high selectivity at the N2 position.[9] Computational studies have elucidated the reason for this selectivity.
Caption: Energy landscape explaining the N2-alkylation selectivity of indazole.
The reaction pathway for N1 alkylation must proceed via the less stable 2H-indazole tautomer, adding the tautomerization energy cost (approx. 4.5 kcal/mol) to the activation barrier.[9] In contrast, N2 alkylation can proceed directly from the more stable 1H-indazole. This results in a significantly lower overall activation energy for the N2 pathway, making it the kinetically favored route and explaining the high selectivity for the N2-alkylated product.[9]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
The Enduring Legacy of Indazole: A Technical Guide to Its Synthesis, from Historical Foundations to Modern Innovations
For Immediate Release
[City, State] – December 24, 2025 – The indazole nucleus, a cornerstone of medicinal chemistry and drug development, continues to capture the attention of researchers worldwide. Its prevalence in a wide array of therapeutic agents, from anti-cancer drugs to potent anti-inflammatory compounds, underscores the critical importance of efficient and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and history of indazole synthesis, offering researchers, scientists, and drug development professionals a detailed exploration of seminal historical methods and cutting-edge modern techniques. The guide includes detailed experimental protocols, comparative quantitative data, and novel visualizations of reaction mechanisms to facilitate a deeper understanding and practical application of these vital synthetic transformations.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The unique structural and electronic properties of the indazole core have established it as a "privileged scaffold" in medicinal chemistry, enabling the design of molecules with diverse pharmacological activities. From the pioneering work of Emil Fischer to the sophisticated metal-catalyzed cross-coupling reactions of today, the journey of indazole synthesis reflects the broader evolution of organic chemistry.
Historical Perspectives: The Genesis of Indazole Synthesis
The story of indazole synthesis begins in the late 19th century, with foundational methods that laid the groundwork for over a century of innovation.
The Fischer Synthesis (circa 1883)
The first synthesis of an indazole derivative is attributed to the eminent chemist Emil Fischer.[1] His early work involved the cyclization of o-hydrazinobenzoic acids under heating, a process that, while historically significant, has been largely superseded by more efficient methods.[1]
The Jacobsen Indazole Synthesis (1893)
A more practical and enduring historical method is the Jacobsen indazole synthesis, which involves the diazotization of o-toluidine followed by an intramolecular cyclization. This approach, particularly from N-acetyl-o-toluidine, provided a reliable route to the parent indazole and some of its derivatives.[2]
A detailed and verified protocol for this synthesis is available in Organic Syntheses.[2]
Materials:
-
o-Toluidine (0.839 mole)
-
Glacial Acetic Acid (90 ml)
-
Acetic Anhydride (180 ml)
-
Sodium Nitrite (180 g)
-
Nitric Acid (d=1.47, ~250 ml)
-
Benzene
-
Methanol
-
Hydrochloric Acid (2N and 5N)
-
Ammonia
Procedure:
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath to manage the exothermic reaction.[2]
-
Nitrosation: Generate nitrous gases by the dropwise addition of nitric acid to sodium nitrite. Pass the generated gases into the cooled acetylation mixture, maintaining the temperature between 1-4 °C. The completion of the reaction is indicated by a persistent black-green color.[2]
-
Isolation of the Nitroso Intermediate: Pour the reaction mixture into an ice-water mixture. Extract the resulting oil with benzene. Wash the benzene extracts with ice water and then with methanol to remove residual acetic anhydride.[2]
-
Cyclization and Work-up: Add the benzene solution of the N-nitroso-o-acetotoluidide to a flask fitted with a dropping funnel and a condenser, and heat in a water bath at 55 °C. The reaction is exothermic. After the initial reaction subsides, continue heating for a total of 1.5 hours.[2]
-
Extraction and Precipitation: After cooling, extract the reaction mixture with 2N and then 5N hydrochloric acid. Treat the combined acidic extracts with excess ammonia to precipitate the crude indazole.[2]
-
Purification: Collect the crude indazole by filtration, wash with water, and dry. Further purification can be achieved by vacuum distillation to yield colorless indazole.[2]
Modern Synthetic Methodologies: Expanding the Chemist's Toolkit
The 20th and 21st centuries have witnessed a dramatic expansion in the synthetic routes to indazoles, driven by the demand for greater efficiency, functional group tolerance, and regiocontrol. These modern methods can be broadly categorized into metal-free and metal-catalyzed approaches.
Metal-Free Syntheses
The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles. It typically involves the reaction of an o-nitrobenzylamine derivative with a base, proceeding through an o-nitrosobenzylidene imine intermediate.[1][3]
A representative procedure involves the treatment of an o-nitrobenzylamine with a base in an alcoholic solvent.[1]
Materials:
-
o-Nitrobenzylamine derivative (1.0 equiv)
-
Potassium Hydroxide (5% solution in a suitable alcohol, e.g., methanol or ethanol)
-
Tetrahydrofuran (THF)
Procedure:
-
Intermediate Formation: Synthesize the required o-nitrobenzylamine by reacting an appropriate o-nitrobenzyl bromide with a primary amine in a solvent like THF.[1]
-
Cyclization: Dissolve the o-nitrobenzylamine intermediate in a 5% solution of potassium hydroxide in an alcohol.[1]
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60 °C) for several hours (e.g., 6 hours).[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous work-up. The crude product can be purified by column chromatography to afford the desired 2H-indazole.
The use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), has enabled an efficient metal-free synthesis of 1H-indazoles from readily available arylhydrazones through an oxidative C-N bond formation.[1][4] This method is characterized by its mild reaction conditions and broad substrate scope.[1]
Materials:
-
Arylhydrazone (1.0 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the arylhydrazone in dichloromethane.
-
Reagent Addition: Add PIFA portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 1H-indazole.
Metal-Catalyzed Syntheses
The advent of transition metal catalysis has revolutionized indazole synthesis, offering unparalleled efficiency and scope.
Copper catalysis has been effectively employed in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to furnish 2H-indazoles.[1][5] This method demonstrates excellent functional group tolerance.[1]
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Sodium Azide (2.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (TMEDA) (10 mol%)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In an oven-dried flask, combine CuI, 2-bromobenzaldehyde, sodium azide, and TMEDA.[6]
-
Solvent and Reagent Addition: Add DMSO and the primary amine to the flask.[6]
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir overnight.[6]
-
Work-up and Purification: After cooling to room temperature, perform an appropriate aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Palladium catalysts are highly effective in constructing the indazole ring system. A common strategy involves the intramolecular N-arylation of hydrazones derived from 2-bromobenzaldehydes.[1][7]
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Benzophenone hydrazone (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (cat.)
-
A suitable phosphine ligand (e.g., dppf) (cat.)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
Hydrazone Formation and Cyclization: In a flask, combine 2-bromobenzaldehyde, an arylhydrazine, Pd(OAc)₂, a phosphine ligand, and NaOtBu in toluene.[7]
-
Reaction Conditions: Heat the mixture at 100 °C for several hours.[7]
-
Deprotection/Cyclization: After the initial coupling, the intermediate hydrazone is treated with an acid, such as p-TsOH, to effect cyclization to the 1H-indazole.[1]
-
Work-up and Purification: Following the reaction, perform a standard work-up and purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize the yields of various indazole derivatives prepared using the aforementioned key synthetic methods, highlighting the scope and efficiency of each approach.
Table 1. Yields for Jacobsen Indazole Synthesis
| Starting Material | Product | Yield (%) | Reference |
| o-Toluidine | Indazole | 36-47 | [2] |
| Substituted o-toluidines | Substituted Indazoles | Varies | [1] |
Table 2. Yields for Davis-Beirut Reaction
| Starting Material (o-nitrobenzylamine derivative) | Product (2H-indazole) | Yield (%) | Reference |
| N-(o-nitrobenzyl)aniline | 2-Phenyl-2H-indazole | Varies | [1] |
| Various substituted o-nitrobenzylamines | Corresponding 2-substituted-2H-indazoles | 41-50 | [3] |
Table 3. Yields for PIFA-Mediated Synthesis
| Starting Arylhydrazone | Product (1H-indazole) | Yield (%) | Reference |
| Benzaldehyde phenylhydrazone | 1-Phenyl-1H-indazole | Good | [1] |
| Various substituted arylhydrazones | Corresponding 1,3-disubstituted-1H-indazoles | Moderate to high | [4] |
Table 4. Yields for Copper-Catalyzed Three-Component Synthesis
| 2-Bromobenzaldehyde | Primary Amine | Product (2H-indazole) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | Good | [1][5] |
| Various substituted 2-bromobenzaldehydes | Various primary amines | Corresponding 2-substituted-2H-indazoles | High | [1][5] |
Table 5. Yields for Palladium-Catalyzed Synthesis
| 2-Bromobenzaldehyde | Arylhydrazine | Product (1H-indazole) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Phenylhydrazine | 1-Phenyl-1H-indazole | 84 | [7] |
| Substituted 2-bromobenzaldehydes | Substituted arylhydrazines | Corresponding 1-aryl-1H-indazoles | Good to excellent | [7] |
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the key steps in the discussed indazole syntheses.
Caption: The Jacobsen Indazole Synthesis workflow.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (1-methyl-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indazol-3-yl)methanol is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in many pharmacologically active compounds, demonstrating a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. This document provides an overview of the known information for this compound and detailed, exemplary protocols for its handling and potential application in research and drug discovery based on the activities of structurally related indazole derivatives.
Physicochemical and Safety Data
This compound is a solid at room temperature.[1] It is crucial to handle this compound in accordance with its safety data sheet, as it is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 1578-96-7 | [2] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| Storage | Store in a cool, dry, well-ventilated area | [3] |
Experimental Protocols
The following protocols are based on established methodologies for handling and screening indazole-based compounds. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Solubilization and Stock Solution Preparation
Due to the limited aqueous solubility typical of many indazole derivatives, a stock solution in an organic solvent is recommended for in vitro assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound. For a 10 mM stock solution, weigh 1.622 mg of the compound for every 1 mL of DMSO.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is an example of how to assess the cytotoxic effects of this compound on cancer cell lines, based on protocols used for other indazole derivatives with antitumor activity.
Materials:
-
Human cancer cell lines (e.g., K562 - chronic myeloid leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.
-
Incubation: Add 100 µL of the diluted compound solutions or vehicle control (medium with the same percentage of DMSO) to the appropriate wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathway Involvement
Based on studies of related indazole-3-carboxamide derivatives, a potential mechanism of action for antiproliferative effects could involve the modulation of cell cycle and apoptosis pathways. One such pathway is the p53/MDM2 axis, which is critical in regulating cell fate.
Caption: Potential inhibitory effect on the p53/MDM2 signaling pathway.
Experimental Workflow for Synthesis and Screening
The general workflow for the synthesis of indazole derivatives and their subsequent biological screening involves several key steps, from the initial chemical synthesis to the evaluation of biological activity.
Caption: General workflow for synthesis and biological evaluation.
References
Applications of (1-methyl-1H-indazol-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The (1-methyl-1H-indazol-3-yl)methanol scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, including several FDA-approved drugs.[1] This document provides detailed application notes on the utility of this compound derivatives in oncology, along with comprehensive protocols for their synthesis and biological evaluation.
Application Note 1: Kinase Inhibitors in Oncology
The indazole core is a prominent feature in many potent kinase inhibitors.[1] Derivatives of methylated indazoles have been synthesized and evaluated for their potential to inhibit various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
One notable example involves the synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, which have demonstrated significant anticancer activity.[2] These compounds highlight the potential of modifying the core this compound structure to generate potent and selective kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs [2]
This protocol describes a three-step synthesis employing a Suzuki-Miyaura coupling reaction.
Materials:
-
1-methyl-1H-indazole
-
Isonicotinamide
-
Substituted arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Dioxane, Water)
Procedure:
-
Bromination of 1-methyl-1H-indazole: Brominate 1-methyl-1H-indazole at the 5-position using a suitable brominating agent.
-
Suzuki-Miyaura Coupling: Couple the resulting 5-bromo-1-methyl-1H-indazole with isonicotinamide using a palladium catalyst and a base in a suitable solvent system.
-
Amide Coupling: React the resulting intermediate with a series of substituted arylboronic acids via another Suzuki-Miyaura coupling reaction to yield the final 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs.
-
Purification: Purify the final products using column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In an assay plate, add the test compound, the target kinase, and the kinase-specific substrate.
-
Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.
Protocol 3: Cell Proliferation Assay (MTT Assay) [3]
This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[3][4]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT to formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Quantitative Data
The following table summarizes the anticancer activity of representative 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs against a panel of human cancer cell lines. The data is presented as Growth Percentage (GP) and Percentage Growth Inhibition (PGI) at a concentration of 10⁻⁵ M.[2]
| Compound ID | Cell Line Panel | Mean Growth Percent (GP) | Most Sensitive Cell Line | PGI in Most Sensitive Cell Line |
| 4e | CNS Cancer | Not Reported | SNB-75 | 41.25% |
| 4i | Full Panel | Most Promising of Series | Not Specified | Not Specified |
Note: This data is for 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, which are structurally related to derivatives of this compound.
Visualizations
Logical Workflow for Kinase Inhibitor Discovery
Caption: A logical workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based anticancer agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
Application Notes and Protocols: (1-methyl-1H-indazol-3-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indazol-3-yl)methanol is a pivotal building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the preparation of potent therapeutic agents. Its structural motif is central to a class of drugs known as poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a significant advancement in cancer therapy. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced intermediates for drug discovery, with a focus on the synthesis of precursors for PARP inhibitors such as Niraparib.
Physicochemical Properties
A summary of the key physicochemical properties of the building block and its chlorinated derivative is provided in the table below for easy reference.
| Property | This compound | 3-(chloromethyl)-1-methyl-1H-indazole |
| Molecular Formula | C₉H₁₀N₂O | C₉H₉ClN₂ |
| Molecular Weight | 162.19 g/mol | 180.63 g/mol [1] |
| CAS Number | 1578-96-7[2] | 55333-72-7 |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DCM | Soluble in DCM, THF, DMF |
Application in the Synthesis of PARP Inhibitors
This compound serves as a crucial precursor for the synthesis of 3-(halomethyl)-1-methyl-1H-indazole derivatives. These halogenated intermediates are potent electrophiles, ideal for the alkylation of various nucleophiles, particularly amines, to construct the core structures of PARP inhibitors. The primary application detailed here is the synthesis of a key intermediate for Niraparib, a PARP-1 and PARP-2 inhibitor.[3]
Experimental Workflow for Synthesis of Niraparib Intermediate
The overall synthetic strategy involves a two-step process starting from this compound:
-
Chlorination: Conversion of the primary alcohol to the corresponding benzylic chloride, 3-(chloromethyl)-1-methyl-1H-indazole.
-
N-Alkylation: Subsequent reaction of the chloro-derivative with a protected amine, such as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, to form the advanced Niraparib intermediate.
Caption: Synthetic workflow from the building block to Niraparib.
Experimental Protocols
Protocol 1: Synthesis of 3-(chloromethyl)-1-methyl-1H-indazole
This protocol describes the conversion of this compound to its corresponding chloride using thionyl chloride.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(chloromethyl)-1-methyl-1H-indazole as a white to off-white solid.
Expected Yield and Characterization:
-
Yield: 85-95%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 8.0 Hz, 1H), 7.45-7.35 (m, 2H), 7.20-7.15 (m, 1H), 4.85 (s, 2H), 4.10 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 141.5, 140.8, 128.5, 122.0, 121.5, 110.0, 109.5, 38.0, 33.5.
Protocol 2: Synthesis of (S)-tert-butyl 3-(((1-methyl-1H-indazol-3-yl)methyl)amino)piperidine-1-carboxylate
This protocol details the N-alkylation of a protected piperidine derivative with the synthesized 3-(chloromethyl)-1-methyl-1H-indazole.
Materials and Reagents:
-
3-(chloromethyl)-1-methyl-1H-indazole
-
(S)-tert-butyl 3-aminopiperidine-1-carboxylate
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere setup
Procedure:
-
To a solution of (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add 3-(chloromethyl)-1-methyl-1H-indazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain (S)-tert-butyl 3-(((1-methyl-1H-indazol-3-yl)methyl)amino)piperidine-1-carboxylate as a viscous oil or solid.
Expected Yield and Characterization:
-
Yield: 70-85%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.0 Hz, 1H), 7.40-7.30 (m, 2H), 7.15-7.10 (m, 1H), 4.10 (s, 3H), 3.95 (s, 2H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 1H), 3.00-2.80 (m, 2H), 1.90-1.70 (m, 2H), 1.60-1.40 (m, 2H), 1.45 (s, 9H).
-
HRMS (ESI): Calculated for C₂₀H₃₀N₄O₂, found [M+H]⁺.
Mechanism of Action of Final Products: PARP Inhibition
The final products synthesized using this compound as a building block, such as Niraparib, function as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4]
In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and ultimately cell death. This concept is known as synthetic lethality.
PARP-1 Signaling Pathway in DNA Damage Response
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant biological activity. The protocols provided herein offer a reliable and efficient pathway for the synthesis of key intermediates for PARP inhibitors. The understanding of the downstream mechanism of action of these inhibitors underscores the importance of such building blocks in the development of targeted cancer therapies. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Preparing a 10 mM DMSO Stock Solution of Indazole Derivatives
Application Note & Protocol: IND-DMSO-SOP-10mM
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug discovery and development. For reliable and reproducible results in biological assays, it is crucial to prepare accurate and stable stock solutions of these compounds. Dimethyl sulfoxide (DMSO) is a highly versatile and commonly used solvent in life sciences research due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1] This document provides a standardized protocol for the preparation of a 10 mM stock solution of an indazole derivative in DMSO, ensuring consistency and accuracy for downstream applications. Adherence to this protocol is recommended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
This table provides a template for the quantitative data required to prepare a 10 mM stock solution of any indazole derivative. The user should input the specific molecular weight of their compound of interest to calculate the required mass.
| Parameter | Value | Notes |
| Compound Name | Indazole Derivative | User-defined |
| Molecular Weight (MW) | User-defined g/mol | To be filled in by the user. |
| Desired Stock Concentration | 10 mM | --- |
| Solvent | DMSO (Anhydrous, ≥99.9%) | --- |
| Final Volume of Stock Solution | 1 mL (example) | Can be adjusted as needed. |
| Calculated Mass of Compound | See calculation below mg | Mass = 10 * MW / 1000 (for 1 mL) |
| Storage Conditions | -20°C or -80°C | Aliquoted to avoid freeze-thaw cycles.[2] |
Calculation Formula:
The mass of the indazole derivative required to prepare a stock solution of a specific volume and concentration can be calculated using the following formula:[3]
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation:
For an indazole derivative with a molecular weight of 250.00 g/mol to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 250.00 g/mol / 1000 = 2.5 mg
Experimental Protocol
Materials and Equipment
-
Indazole derivative powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9% purity)
-
Analytical balance (accurate to at least 0.1 mg)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL) or amber glass vials
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for compounds with lower solubility)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Step-by-Step Procedure
-
Preparation: Ensure the work area is clean and dry. Allow the indazole derivative powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation, as DMSO is hygroscopic.[4]
-
Calculate Required Mass: Using the formula provided in Section 2.0, calculate the exact mass of the indazole derivative needed based on its molecular weight and the desired final volume of the stock solution.[5]
-
Weigh the Compound: Tare a sterile microcentrifuge tube or amber vial on the analytical balance. Carefully weigh the calculated amount of the indazole derivative powder and transfer it into the tared container.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the container with the weighed compound.
-
Dissolution: Securely cap the tube or vial and vortex the mixture at room temperature until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely with vortexing, sonicate the container in a water bath for 5-10 minutes.[6] Gentle warming in a 37°C water bath can also be used, but caution should be exercised as heat can degrade some compounds.[7]
-
Visual Inspection: After dissolution, visually inspect the solution against a light source to ensure that no undissolved particles remain.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2] Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.[2][8] Ensure the containers are tightly sealed to prevent moisture absorption and solvent evaporation.
Signaling Pathways and Workflows
The following diagram illustrates the workflow for preparing the 10 mM DMSO stock solution of an indazole derivative.
Caption: Workflow for preparing a 10 mM indazole derivative stock solution in DMSO.
Safety Precautions
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for the specific indazole derivative and DMSO for detailed safety and handling information.
-
Dispose of all chemical waste according to your institution's guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molarity Calculator [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 6. Sciencemadness Discussion Board - DMSO separations - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vitro Assay Preparation of Indazole-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of indazole-3-carboxamide derivatives, a versatile scaffold exhibiting a range of biological activities. The primary focus of this document is on the characterization of these derivatives as inhibitors of p21-activated kinase 1 (PAK1) and as antagonists of the prostanoid EP4 receptor, two key targets in cancer and inflammation research.
Application Note 1: Evaluation of Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is a key regulator of cell motility, proliferation, and survival. Its overactivation is implicated in the progression of various cancers, making it a prime target for therapeutic intervention. A number of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1.
Data Presentation: In Vitro Inhibitory Activity of Representative 1H-Indazole-3-Carboxamide Derivatives against PAK1
| Compound ID | PAK1 IC50 (nM) | Reference |
| 87b | 159 | [1] |
| 87c | 52 | [1] |
| 87d | 16 | [1] |
| 30l | 9.8 | [1][2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of the in vitro potency of indazole-3-carboxamide derivatives against PAK1 using a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[3][4]
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (RRRLSFAEPG) substrate
-
Indazole-3-carboxamide test compounds
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (white, low volume)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole-3-carboxamide test compounds in the kinase buffer. A typical starting concentration range is 10 µM to 0.1 nM. Include a DMSO control.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution or DMSO control.
-
Enzyme Addition: Add 2 µL of the PAK1 enzyme solution to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentration of the PAKtide substrate is typically 1-5 µM, and the ATP concentration should be near its Km for PAK1 (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Application Note 2: Evaluation of Indazole-3-Carboxamide Derivatives as Prostanoid EP4 Receptor Antagonists
The prostanoid EP4 receptor, a G-protein coupled receptor (GPCR), is activated by prostaglandin E2 (PGE2) and plays a significant role in inflammation and cancer progression by modulating the tumor microenvironment.[5] Indazole-3-carboxamide derivatives have been developed as potent and selective antagonists of the EP4 receptor.
Data Presentation: In Vitro Antagonistic Activity of a Representative 2H-Indazole-3-Carboxamide Derivative against the Human EP4 Receptor
| Compound ID | Assay Type | IC50 (nM) | Reference |
| 1 | GloSensor™ cAMP Assay | 3106 ± 80.1 | [5] |
| 14 | GloSensor™ cAMP Assay | 1.1 ± 0.1 | [5] |
| 14 | CRE Reporter Assay | 4.1 ± 0.2 | [5] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Experimental Protocol: Cell-Based GPCR Antagonist Assay (GloSensor™ cAMP Assay)
This protocol details the measurement of the antagonistic activity of indazole-3-carboxamide derivatives on the EP4 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels in living cells.[6][7]
Materials:
-
HEK293 cells stably expressing the human EP4 receptor and a GloSensor™ cAMP plasmid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CO2-independent medium
-
Indazole-3-carboxamide test compounds
-
PGE2 (agonist)
-
GloSensor™ cAMP Reagent (Promega)
-
384-well plates (white, solid bottom)
-
Luminometer
Procedure:
-
Cell Culture and Plating: Culture the HEK293-EP4-GloSensor cells to approximately 80-90% confluency. Harvest the cells and resuspend them in CO2-independent medium containing the GloSensor™ cAMP Reagent. Dispense the cell suspension into 384-well plates.
-
Equilibration: Incubate the plates at room temperature for 2 hours to allow for cell equilibration with the GloSensor™ reagent.
-
Compound Addition: Prepare serial dilutions of the indazole-3-carboxamide test compounds. Add the compounds to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Agonist Stimulation: Add PGE2 to the wells at a final concentration that elicits approximately 80% of the maximal response (EC80). The final PGE2 concentration needs to be predetermined.
-
Signal Detection: Immediately measure the luminescence kinetically for 15-30 minutes using a luminometer.
-
Data Analysis: Determine the area under the curve (AUC) or the peak luminescence for each well. Calculate the percent inhibition for each antagonist concentration relative to the control (PGE2 stimulation alone). Determine the IC50 values by fitting the dose-response data to a suitable model.
Mandatory Visualizations
Caption: Simplified PAK1 signaling pathway leading to cell migration and its inhibition by indazole-3-carboxamide derivatives.
Caption: Prostanoid EP4 receptor signaling pathway and its antagonism by indazole-3-carboxamide derivatives.
Caption: A generalized experimental workflow for in vitro screening of indazole-3-carboxamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: The Use of (1-methyl-1H-indazol-3-yl)methanol Derivatives in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a variety of protein kinases.[1][2] Understanding the cellular targets of these kinase inhibitors is crucial for drug development, and chemical proteomics has emerged as a powerful tool for this purpose.[3] This document describes the application of a hypothetical chemical probe, Inda-M-Probe , derived from (1-methyl-1H-indazol-3-yl)methanol, for the identification and profiling of kinase targets in cancer cells.
Inda-M-Probe is a rationally designed activity-based probe that leverages the indazole core for kinase binding. It is modified with two key functionalities: a reactive group for covalent modification of the target protein and a bioorthogonal handle for subsequent enrichment and identification via mass spectrometry. This application note provides detailed protocols for the use of Inda-M-Probe in a typical chemical proteomics workflow.
Principle of the Method
The experimental workflow is based on competitive activity-based protein profiling (ABPP).[3][4] The Inda-M-Probe is designed to covalently bind to the active site of its target kinases. By treating cells with a potential indazole-based kinase inhibitor before introducing the probe, one can observe a decrease in the labeling of specific kinases by the probe. This competition indicates that the inhibitor binds to those kinases, thus revealing its target profile. The bioorthogonal handle on the probe allows for the selective enrichment of labeled proteins, which are then identified and quantified by mass spectrometry.
Experimental Workflow
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1H-Indazoles via Intramolecular Oxidative C–H Bond Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-indazoles are a vital class of nitrogen-containing heterocyclic compounds ubiquitously found in a wide array of pharmaceutical agents and biologically active molecules.[1][2] Their structural motif is a key component in drugs such as Granisetron (an antiemetic), Lonidamine (an anti-cancer agent), and Axitinib (a tyrosine kinase inhibitor).[1] The development of efficient and versatile synthetic methodologies to access structurally diverse 1H-indazoles is therefore of significant interest to the medicinal chemistry and drug development community.
One powerful strategy that has emerged for the synthesis of 1H-indazoles is the intramolecular oxidative C–H bond amination of arylhydrazones. This approach offers a direct and atom-economical route to the indazole core by forming a key N-N bond and a C-N bond in a cyclization reaction, avoiding the need for pre-functionalized starting materials often required in classical methods.[3][4] This document provides detailed application notes and experimental protocols for a silver-mediated intramolecular oxidative C–H amination, a method noted for its efficiency and broad substrate scope.[1][5]
General Workflow
The synthesis of 1H-indazoles through this method generally involves the reaction of an arylhydrazone precursor in the presence of a silver(I) salt as an oxidant and a copper(II) co-catalyst. The reaction proceeds via a proposed radical-mediated pathway, leading to the desired 1H-indazole product.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1] These compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, anticancer, antifungal, and antibacterial activities.[1][2] Traditional methods for synthesizing indazoles often require long reaction times, high temperatures, and can result in the formation of byproducts.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and improved purity.[4][5] This green chemistry approach utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, leading to enhanced reaction rates and better control over reaction conditions.[4] These application notes provide detailed protocols for the microwave-assisted synthesis of various indazole derivatives, a summary of reaction conditions and yields, and an overview of a relevant biological signaling pathway.
Data Presentation
The following tables summarize quantitative data from various microwave-assisted syntheses of indazole derivatives, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Microwave-Assisted Synthesis of 1-H-Indazole and its Derivatives
| Starting Material | Reagents | Microwave Power (W) | Time (min) | Solvent | Yield (%) | Reference |
| o-chlorobenzaldehyde | Hydrazine hydrate, LPP (10%) | 425 | 18 | Distilled Water | 77 | [4] |
| o-nitrobenzaldehyde | Hydrazine hydrate, LPP (10%) | 425 | 18 | Distilled Water | 81.5 | [4] |
| 2,6-dichlorobenzaldehyde | Hydrazine hydrate, LPP (10%) | 425 | 18 | Distilled Water | 85.79 | [4] |
Table 2: Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives
| Starting Material | Reagents | Microwave Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Reference |
| 2-acetylcyclohexanone | Hydrazine hydrate | 300 | 150 | 2 | None | - | [6] |
| 2-acetylcyclohexanone | Phenylhydrazine | 300 | 150 | 2 | None | - | [6] |
| 2-acetylcyclohexanone | (4-bromophenyl)hydrazine | 300 | 150 | 2 | None | 90 | [7] |
| 2-acetylcyclohexanone | (4-cyanophenyl)hydrazine | 300 | 150 | 2 | None | - | [6] |
Table 3: Microwave-Assisted Synthesis of 1-Aryl-1H-Indazoles
| Starting Material | Reagents | Temperature (°C) | Time (min) | Catalyst | Yield (%) | Reference |
| 2-halobenzaldehydes/acetophenones | Phenylhydrazines | 160 | 10 (hydrazone formation) + 10 (cyclization) | CuI/diamine | Good to Excellent | [8] |
Experimental Protocols
Protocol 1: Synthesis of 1-H-Indazole Derivatives from Benzaldehydes
This protocol is adapted from the work of Khandave et al.[4]
Materials:
-
o-chlorobenzaldehyde, o-nitrobenzaldehyde, or 2,6-dichlorobenzaldehyde (1 mmol)
-
Hydrazine hydrate (2 mmol)
-
LPP (L-proline on polyethylene glycol) (10%)
-
Distilled water (10 mL)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and LPP (10%) in 10 mL of distilled water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 425 MW for 18 minutes.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (5:5).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with hot ethanol and filter to remove the catalyst.
-
Wash the catalyst with ethanol (3 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
-
Characterize the final product by melting point, IR, and NMR spectroscopy.
Protocol 2: Synthesis of Tetrahydroindazole Derivatives
This protocol is based on the method described by Gonzalez-Vidal et al.[6]
Materials:
-
2-acetylcyclohexanone (1.0 mmol)
-
Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, (4-bromophenyl)hydrazine) (1.0 mmol)
-
Ethanol
-
Hexane
-
Microwave reactor (e.g., Discover microwave apparatus, CEM Corporation)
Procedure:
-
In a microwave-safe reaction vessel, mix 2-acetylcyclohexanone (1.0 mmol) and the appropriate hydrazine (1.0 mmol).
-
If using a hydrazine hydrochloride salt, it can be used directly.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W. The optimal temperature and time should be determined for each derivative (e.g., 150 °C for 2 minutes for 2-(4-bromophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole).[7]
-
After irradiation, allow the reaction vessel to cool.
-
The solid product can be isolated by crystallization from ethanol.
-
Wash the crystals with a mixture of hexane/ethanol (7:3) to afford the purified tetrahydroindazole derivative.[6]
-
Characterize the product using 1H-NMR, 13C-NMR, and mass spectrometry.[6]
Mandatory Visualizations
Experimental Workflow: Microwave-Assisted Synthesis of 1-H-Indazoles
Caption: General workflow for the microwave-assisted synthesis of 1-H-indazole derivatives.
Signaling Pathway: Inhibition of GMF-β Pro-inflammatory Pathway by an Indazole Derivative
Some indazole derivatives have been identified as inhibitors of specific signaling pathways involved in inflammation. For instance, 1H-indazole-4-yl-methanol has been shown to inhibit Glia Maturation Factor-β (GMF-β), a protein implicated in pro-inflammatory responses.[9][10]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jchr.org [jchr.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Translational Significance of GMF-β Inhibition by Indazole-4-yl-methanol in Enteric Glial Cells for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The indazole scaffold can exist as two primary positional isomers, 1H-indazole and 2H-indazole, arising from the substitution on one of the two nitrogen atoms in the pyrazole ring. These isomers often exhibit distinct physical, chemical, and biological properties. Therefore, the unambiguous characterization and differentiation of indazole isomers are crucial for research, quality control, and drug development.
This document provides detailed application notes and experimental protocols for the analytical methods used to characterize indazole isomers. The key techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Key Analytical Techniques for Indazole Isomer Characterization
A multi-faceted approach employing various spectroscopic and chromatographic techniques is often necessary for the comprehensive characterization of indazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of indazole isomers. Differences in the electronic environment of the nuclei in 1H- and 2H-isomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.[1][2]
Data Presentation: NMR Chemical Shifts
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for distinguishing between 1- and 2-substituted indazoles.
| Nucleus | 1-Substituted Indazole (ppm) | 2-Substituted Indazole (ppm) | Key Differentiating Features |
| ¹H NMR | |||
| H-3 | ~8.0-8.2 | ~8.3-8.6 | H-3 is typically more deshielded in 2-substituted isomers.[2] |
| H-7 | ~7.7-7.9 | ~7.0-7.2 | H-7 is significantly more shielded in 2-substituted isomers. |
| ¹³C NMR | |||
| C-3 | ~133-135 | ~122-124 | C-3 is more deshielded in 1-substituted isomers. |
| C-7a | ~139-141 | ~148-150 | C-7a is more deshielded in 2-substituted isomers. |
| C-3a | ~120-122 | ~126-128 | C-3a is more shielded in 1-substituted isomers. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of indazole isomers.
Materials:
-
Indazole isomer sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 300 MHz or higher)[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indazole isomer sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition: [2]
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition: [2]
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: [2]
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight of indazole isomers and for gaining structural information through the analysis of fragmentation patterns. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their differentiation.[1][3]
Data Presentation: Mass Spectrometry
| Technique | Information Provided | Application for Indazole Isomers |
| Electron Ionization (EI) | Provides detailed fragmentation patterns. | Can differentiate isomers based on unique fragment ions.[3] |
| Electrospray Ionization (ESI) | Soft ionization technique, primarily gives the molecular ion peak. | Useful for confirming molecular weight, especially for polar derivatives.[3] |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurements. | Confirms the elemental composition of the parent ion and fragments.[3] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile indazole isomers and analyze their fragmentation patterns.
Materials:
-
Indazole isomer sample
-
Volatile organic solvent (e.g., methanol, dichloromethane)
-
GC-MS instrument with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the indazole isomer sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
GC Method:
-
Injector: Set to a temperature of 250-280°C.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: Set to 230°C.
-
Quadrupole Temperature: Set to 150°C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.
-
Compare the fragmentation patterns of the different isomers.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and purification of indazole isomers from reaction mixtures. By selecting the appropriate stationary and mobile phases, baseline separation of 1H- and 2H-isomers can be achieved.
Data Presentation: HPLC Separation
| Column Type | Mobile Phase Example | Elution Order |
| Normal Phase (e.g., Silica) | Hexane/Ethyl Acetate gradient | Typically, the less polar isomer elutes first. |
| Reverse Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | The more polar isomer generally elutes first. |
| Chiral Stationary Phase | Hexane/Isopropanol with additives | For separation of enantiomers.[4] |
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
Objective: To separate 1H- and 2H-indazole isomers.
Materials:
-
Indazole isomer mixture
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (optional modifier)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the indazole isomer mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at a wavelength where both isomers have strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
X-ray Crystallography
For an unambiguous determination of the isomeric structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, definitively identifying the position of substitution on the indazole ring.[1][5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain the crystal structure of an indazole isomer.
Procedure:
-
Crystal Growth: Grow single crystals of the purified indazole isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates and displacement parameters.
-
Visualizing Experimental Workflows
Workflow for Indazole Isomer Characterization
Caption: A typical workflow for the synthesis, purification, and analytical characterization of indazole isomers.
Logical Relationship of Analytical Techniques
Caption: Logical relationships between different analytical techniques for indazole isomer analysis.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the N-alkylation of 1H-Indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 1H-indazole. The following information is designed to address common issues encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of 1H-indazole often problematic?
A1: The N-alkylation of 1H-indazole presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2.[1] This often results in the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate, leading to reduced yields of the desired product.[2][3][4][5] The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[3][5][6][7] The final product ratio is highly sensitive to reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as steric and electronic effects of substituents on the indazole ring.[1][3][6]
Q2: What are the primary factors influencing N1 vs. N2 regioselectivity?
A2: The regiochemical outcome of the alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors.[3][8] Key factors include:
-
Base and Solvent System: This is a critical determinant of selectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][9] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers.[6][10]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents play a crucial role. Bulky substituents at the C3 position can sterically hinder the N2 position, favoring N1-alkylation.[8][9] Electron-withdrawing groups at the C7 position can direct alkylation to the N2 position.[2][3][8]
-
Nature of the Alkylating Agent: The reactivity and structure of the electrophile can also influence the N1/N2 ratio.[3][8]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[3][6][9]
Q3: Are there alternative methods to traditional heating for this reaction?
A3: Yes, microwave-assisted synthesis has been shown to be an effective technique for the N-alkylation of azaheterocycles, including indazoles.[11][12][13] This method can lead to significantly reduced reaction times, increased yields, and is considered a more environmentally friendly approach.[12][14] Phase-transfer catalysis (PTC) is another powerful technique that can improve reaction efficiency, allow for the use of less hazardous solvents and weaker inorganic bases, and is readily scalable.[15][16]
Troubleshooting Guide
Problem 1: Low overall yield of alkylated products.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of 1H-indazole. | Ensure the base is of high quality and used in sufficient excess (typically 1.1-1.2 equivalents). For solid bases like NaH, ensure it is fresh and properly dispersed. |
| Poor reactivity of the alkylating agent. | Consider using a more reactive electrophile, for example, switching from an alkyl chloride to a bromide, iodide, or tosylate. |
| Reaction temperature is too low. | While room temperature can be sufficient, gentle heating (e.g., to 50 °C) can improve conversion, especially with less reactive electrophiles.[3][4] |
| Inappropriate solvent. | The choice of solvent is critical. For instance, using THF with carbonate bases may result in no reaction.[3][17] Ensure the solvent is anhydrous, as moisture can quench the base. |
Problem 2: Poor regioselectivity with a mixture of N1 and N2 isomers.
| Possible Cause | Suggested Solution to Favor N1-Alkylation | Suggested Solution to Favor N2-Alkylation |
| Suboptimal base/solvent combination. | The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often providing >99% N1 regioselectivity.[2][9] | To favor the kinetically preferred N2-product, consider using acidic conditions. A protocol using trifluoromethanesulfonic acid (TfOH) with diazo compounds has been shown to be highly selective for N2-alkylation.[18] |
| Steric and electronic effects are not being leveraged. | Introduce a bulky substituent at the C3-position to sterically hinder the N2-position.[8][9] | The presence of an electron-withdrawing group (e.g., -NO2) at the C7 position can promote N2-alkylation.[2][3][8] |
| Reaction conditions favor a mixture. | Conditions like K2CO3 in DMF often lead to isomer mixtures.[10][19] Switching to the NaH/THF system can dramatically improve N1 selectivity. | The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a strong preference for the formation of the N2-regioisomer.[3][6][8] |
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of a C3-Substituted Indazole
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) | Reference |
| NaH | THF | 50 | >99:1 | >95 | [3][8] |
| K2CO3 | DMF | 120 | 58:42 | 72 | [10][19] |
| Cs2CO3 | DMF | RT | - | - | [8] |
| DBU | THF | RT | - | Low Conversion | [3] |
| K2CO3 | THF | RT | No Reaction | 0 | [3][17] |
Data is compiled from multiple sources and represents typical outcomes. Actual results may vary depending on the specific indazole substrate and alkylating agent.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high N1-regioselectivity for a variety of C3-substituted indazoles.[1]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1]
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion. Gentle heating to 50 °C may be required for less reactive substrates or electrophiles.[3]
-
Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[1]
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[1]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is a general procedure for the N2-alkylation of 1H-indazoles using an alcohol as the alkylating source.
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF.[6]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight, monitoring for completion by TLC/LC-MS.[6]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N2-alkylated indazole.[6]
Visualizations
Caption: General reaction scheme for the N-alkylation of 1H-indazole.
Caption: Troubleshooting workflow for optimizing indazole N-alkylation.
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jchr.org [jchr.org]
- 13. Remarkable Fast N‐Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. | Semantic Scholar [semanticscholar.org]
- 14. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. phasetransfer.com [phasetransfer.com]
- 17. pure.mpg.de [pure.mpg.de]
- 18. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for indazolone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of indazolones.
Troubleshooting Guide
This guide addresses common issues encountered during indazolone synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My indazolone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in indazolone synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the chosen synthetic route. Here are some troubleshooting steps:
-
Re-evaluate Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal for the specific method. Some modern syntheses proceed efficiently at room temperature, while others may require heating.[1][2] Harsh reaction conditions, such as excessively high temperatures, can lead to decomposition of starting materials or products.[3][4]
-
Solvent: The choice of solvent is critical. For photochemical reactions, aqueous media have been shown to be effective.[4] For other methods, polar aprotic solvents like DMF or DMSO are common, but their purity is important.[5]
-
Catalyst: If using a metal-catalyzed reaction (e.g., copper or palladium-catalyzed), ensure the catalyst is active and the loading is appropriate.[6][7] Some newer methods proceed without a metal catalyst, which can simplify purification and reduce costs.[2]
-
Atmosphere: Certain reactions benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture. Conversely, some photochemical methods can be performed in open air or even under a CO2 atmosphere.[1][8]
-
-
Check Reagent Quality:
-
Ensure the purity of your starting materials, especially amines and o-nitrobenzyl alcohols or related precursors. Impurities can interfere with the reaction and lead to side product formation.
-
For methods involving in-situ generation of reactive intermediates, such as o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, the efficiency of this initial step is crucial.[2]
-
-
Consider an Alternative Synthetic Route:
Q2: I am observing significant side product formation in my reaction. How can I improve the selectivity?
A2: Side product formation is often related to the reaction's selectivity (chemo-, regio-, and stereoselectivity). Here are some strategies to enhance selectivity:
-
Regioselectivity (N1 vs. N2 substitution):
-
Direct alkylation of the indazolone core can lead to a mixture of N1 and N2 substituted products.
-
To selectively obtain 2-substituted indazolin-3-ones, performing the alkylation in the absence of a base has been shown to be effective, avoiding the need for protecting groups.[5]
-
For N1-acylation, an electrochemical method that reduces the indazole to an indazole anion followed by reaction with an acid anhydride can provide high selectivity.[6]
-
-
Chemoselectivity:
-
In photochemical reactions, the wavelength of the UV light can be critical. Using a specific wavelength (e.g., 365 nm) can help to avoid unwanted side reactions like the photocleavage of aryl halide bonds.[4]
-
The choice of catalyst and ligands in metal-catalyzed cross-coupling reactions is paramount for achieving high chemoselectivity.
-
Q3: My photochemical synthesis of indazolones is not working well. What should I check?
A3: Photochemical methods offer a mild and often efficient route to indazolones.[1][3] If you are encountering issues, consider the following:
-
Light Source: Ensure your UV lamp is emitting at the correct wavelength and intensity as specified in the protocol. Some reactions are optimized for a specific wavelength (e.g., 365 nm).[4]
-
Reaction Time: While some modern photochemical methods are rapid (e.g., 3 hours), older protocols may require longer reaction times (e.g., 24 hours).[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Reactant Ratio: The stoichiometry of the reactants, such as the ratio of primary amine to o-nitrobenzyl alcohol, can significantly impact the yield.[4]
-
Solvent and pH: The reaction medium is crucial. Some photochemical syntheses work well in aqueous media, and the pH (e.g., using a buffer like PBS) can influence the reaction efficiency.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for indazolone synthesis?
A1: Common precursors for indazolone synthesis include:
-
o-Nitrobenzyl alcohols and primary amines (photochemical methods).[2][3]
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2-Halobenzonitriles and hydrazine derivatives (metal-catalyzed cyclization).[6]
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o-Hydrazinobenzoic acids (classical thermal cyclization).[9]
-
(2-Nitroaryl)methanol and amines (photocatalyst-free synthesis).[1]
-
N-substituted o-nitrobenzamides (cyclization).[5]
Q2: Are there any metal-free methods for synthesizing indazolones?
A2: Yes, several metal-free methods have been developed to address the cost and toxicity concerns associated with metal catalysts. These include:
-
B₂(OH)₄-mediated reductive N-N bond formation.[2]
-
Base-mediated in-situ conversion of o-nitrobenzyl alcohol to o-nitrosobenzaldehyde followed by cyclization.[2]
-
One-pot metal-free reactions of 2-aminophenones with hydroxylamine derivatives.[6]
Q3: Can I synthesize N-aryl indazolones?
A3: Yes, N-aryl indazolones can be synthesized. One common method is the Chan-Evans-Lam (CEL) coupling of N(1)-benzyl-indazol-3(2H)-ones with arylboronic acids in the presence of a copper complex.[1]
Data Presentation: Comparison of Reaction Conditions
Table 1: Optimization of Photochemical Indazolone Synthesis
| Entry | Solvent | Reactant Ratio (o-nitrobenzyl alcohol : amine) | Light Source | Time (h) | Yield (%) | Reference |
| 1 | CH₃CN | 2.5 : 1 | 365 nm UV | 3 | 95 | [4] |
| 2 | H₂O | 2.5 : 1 | 365 nm UV | 3 | 89 | [4] |
| 3 | THF | 2.5 : 1 | 365 nm UV | 3 | 78 | [4] |
| 4 | CH₃CN | 1.5 : 1 | 365 nm UV | 3 | 46 | [4] |
| 5 | CH₃CN | 2.5 : 1 | 254 nm UV | 3 | 32 | [4] |
| 6 | CH₃CN | 2.5 : 1 | Blue LED | 24 | <5 | [4] |
| 7 | PBS | 2.5 : 1 | 365 nm UV | 3 | 19 | [4] |
Table 2: Comparison of Different Indazolone Synthesis Methods
| Method | Starting Materials | Catalyst/Reagent | Conditions | Key Advantages | Reference |
| Photochemical | o-Nitrobenzyl alcohol, Primary amine | UV light (365 nm) | Room temp, 3h | Rapid, mild, often high yield | [4] |
| Photocatalyst-free | (2-Nitroaryl)methanol, Amine | UV light, CO₂ atm | Room temp | No photocatalyst needed, mild | [1] |
| Reductive N-N Formation | Aryl boronic acid, N-substituted aniline | B₂(OH)₄ | Mild conditions | Metal-free, wide substrate scope | [2] |
| Copper-catalyzed | 2-Halobenzonitrile, Hydrazine derivative | CuI | Varies | Good for 3-aminoindazoles | [6] |
| Palladium-catalyzed | 2-Bromobenzonitrile, Benzophenone hydrazone | Pd catalyst | Acidic deprotection/cyclization | Efficient alternative to SNAr | [6] |
| Base-mediated | o-Nitrobenzyl alcohol, Primary amine | Base | Varies | One-step | [2] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Synthesis of 2-N-Substituted Indazolones
This protocol is adapted from a rapid, halide-compatible method.[4]
-
To a quartz reaction tube, add the primary amine (0.3 mmol) and the o-nitrobenzyl alcohol derivative (0.75 mmol).
-
Add 6 mL of acetonitrile (or water, depending on substrate solubility).
-
Seal the tube and place it in a photochemical reactor equipped with a 365 nm UV lamp.
-
Irradiate the reaction mixture at room temperature for 3 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-N-substituted indazolone.
Protocol 2: B₂(OH)₄-Mediated Reductive N-N Bond Formation for 2-Substituted Indazolones
This protocol describes a metal-free approach to indazolones.[2]
-
In a reaction vial, combine the substituted 2-nitrobenzaldehyde (1.0 equiv), amine (1.2 equiv), and B₂(OH)₄ (2.0 equiv).
-
Add the appropriate solvent (e.g., MeOH).
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 12 h).
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2-substituted indazolone.
Visualizations
Caption: General workflow for indazolone synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazolone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1-methyl-1H-indazol-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (1-methyl-1H-indazol-3-yl)methanol. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound and related indazole derivatives are silica gel column chromatography and recrystallization. For very small scales or to achieve the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[1]
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
-
Column chromatography is excellent for purifying milligram to gram-scale quantities and is particularly useful for separating the target compound from both less polar and more polar impurities.[1][2]
-
Recrystallization is a cost-effective method for achieving very high purity (>99%) and is suitable for scales from milligrams to multiple grams, provided a suitable solvent system can be identified.[1][3]
Q3: What are typical impurities I might encounter in my crude this compound?
A3: Impurities can arise from starting materials, by-products of the reaction, and subsequent degradation. For indazole derivatives, common impurities may include unreacted starting materials, isomers formed during alkylation, and other reaction intermediates.[2]
Q4: How can I assess the purity of my final product?
A4: The purity of your this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Thin-Layer Chromatography (TLC) offers a quick qualitative assessment. For structural confirmation and identification of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[4]
Purification Techniques: A Comparative Overview
The following table summarizes the expected outcomes for common purification techniques based on results for analogous indazole compounds.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | 85-95% | >98% | Milligram to Gram |
| Recrystallization | Methanol/Water or Ethanol/Water | 70-85% | >99% | Milligram to Multigram |
| Preparative HPLC | C18 Silica / Acetonitrile:Water Gradient | 60-80% | >99.5% | Microgram to Milligram |
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The solvent system (eluent) lacks the optimal polarity. | Conduct a thorough TLC analysis with various solvent systems to find an eluent that provides good separation. Aim for an Rf value of 0.2-0.4 for the target compound. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).[4] |
| The compound is not eluting from the column. | The eluent is too non-polar, leading to strong adsorption to the silica gel. | Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If necessary, a small percentage of methanol can be added to the eluent.[4] Ensure that your compound is stable on silica gel, as some compounds can degrade.[4] |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of spots on TLC. | The sample may be overloaded on the TLC plate. The compound might be acidic or basic. | Apply a more dilute sample to the TLC plate. Consider adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by carefully boiling off some of the solvent and allow it to cool again.[3] Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.[3] |
| The compound is "oiling out" instead of crystallizing. | The solution is becoming supersaturated at a temperature above the compound's melting point in that solvent system. The cooling rate is too fast. | Re-heat the solution to redissolve the oil and add a small amount of the primary solvent to reduce saturation.[4] Allow the solution to cool very slowly to room temperature before placing it in an ice bath.[3][4] Introduce a seed crystal to encourage nucleation.[3] |
| The crystal yield is very low. | Too much solvent was used, keeping the compound in solution even at low temperatures. The cooling was not sufficient. | Concentrate the initial solution before cooling. Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation. |
| Colored impurities are present in the crystals. | Impurities are co-crystallizing with the product. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution and then filtering it through a pre-heated funnel before cooling.[3] |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This method is suitable for purifying gram-scale quantities of crude this compound and for separating it from impurities with different polarities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column. Allow the silica to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, adsorb this solution onto a small amount of silica gel and dry it completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase, such as a hexane:ethyl acetate mixture (e.g., 9:1 v/v). The optimal solvent ratio should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Purification by Recrystallization
This technique is effective for obtaining highly pure crystalline material.
Materials and Equipment:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: Based on protocols for similar indazole derivatives, a mixed solvent system of methanol and water is a good starting point.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot methanol. Heat the mixture to boiling to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: To the hot solution, add water dropwise until a slight turbidity persists. Add a few more drops of hot methanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process further. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol/water mixture.[4]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Methylation of Indazole-3-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of indazole-3-carboxylic acid. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the methylation of indazole-3-carboxylic acid?
The methylation of indazole-3-carboxylic acid can lead to several side products. The most common of these include:
-
N2-Methylation: Formation of the undesired N2-methylated isomer, 2-methyl-1H-indazole-3-carboxylic acid (2-MICA). The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of regioisomers.
-
O-Methylation (Esterification): Methylation of the carboxylic acid group to form the methyl ester. This can result in the formation of 1-methyl-1H-indazole-3-carboxylate (1-MICA ester), 2-methyl-1H-indazole-3-carboxylate (2-MICA ester), and unreacted indazole-3-carboxylic acid methyl ester (ICA ester).[1]
-
Decarboxylation: Under certain basic conditions, decarboxylation of the starting material or product can occur, leading to the formation of indazole or methylated indazoles without the carboxylic acid group.
Q2: How can I selectively achieve N1-methylation over N2-methylation?
Achieving high regioselectivity for N1-methylation is a common challenge. The choice of base and solvent system is crucial in directing the alkylation to the desired nitrogen.
-
Sodium Hydride in THF: A widely reported method for achieving high N1-selectivity is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2] This combination is believed to favor the formation of the thermodynamically more stable N1-anion.
-
Alkaline Earth Metal Oxides/Alkoxides: Another effective method involves using oxides or alkoxides of alkaline earth metals (e.g., calcium oxide, magnesium oxide).[3] This approach has been shown to produce 1-methyl-1H-indazole-3-carboxylic acid with high purity and minimal side products.[3]
Q3: What reaction conditions can I use to minimize the formation of methyl esters?
Esterification is a competing reaction, especially when using methylating agents in the presence of a base. To minimize this side reaction:
-
Choice of Base: Using a non-alkoxide base can reduce the extent of esterification. The use of alkaline earth metal oxides is reported to yield the desired carboxylic acid with little to no ester formation.[3]
-
Stoichiometry of Methylating Agent: Careful control of the stoichiometry of the methylating agent is important. Using a large excess can increase the likelihood of esterification.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress to stop it once the starting material is consumed can help minimize the formation of ester byproducts.
Q4: Are there any concerns about decarboxylation of indazole-3-carboxylic acid during methylation?
While less commonly reported as a major side reaction during methylation, decarboxylation of indole-3-carboxylic acids can occur under basic conditions.[4] To mitigate this risk, it is advisable to use the mildest effective basic conditions and to avoid prolonged reaction times at elevated temperatures.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired N1-methylated product and a high proportion of the N2-isomer. | The reaction conditions are favoring kinetic control, leading to the formation of the N2-product. The base and/or solvent system is not optimal for N1-selectivity. | Switch to a thermodynamic control favoring system. A recommended starting point is using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[2] Alternatively, explore the use of alkaline earth metal oxides or alkoxides as the base.[3] |
| Significant formation of methyl ester byproducts. | The chosen base is promoting esterification. An excess of the methylating agent is being used. The reaction is being run for too long or at too high a temperature. | Use a non-alkoxide base such as an alkaline earth metal oxide.[3] Carefully control the stoichiometry of the methylating agent (typically 1.1-1.5 equivalents). Optimize reaction time and temperature by monitoring the reaction progress using TLC or LC-MS. |
| Presence of unreacted starting material despite complete consumption of the methylating agent. | Insufficient amount of base was used to deprotonate the indazole-3-carboxylic acid. The base used was not strong enough. | Ensure at least two equivalents of base are used to deprotonate both the N-H of the indazole and the carboxylic acid proton. Consider using a stronger base like sodium hydride. |
| Difficulty in separating the N1 and N2 isomers. | The isomers have very similar polarities, making chromatographic separation challenging. | Utilize high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for separation.[5] Recrystallization from a carefully selected solvent system can also be an effective method for separating isomers.[6] |
| Product degradation or unexpected side products. | The reaction conditions are too harsh (e.g., high temperature, strong base for extended periods), potentially leading to decarboxylation or other decomposition pathways. | Employ milder reaction conditions. If using a strong base, perform the reaction at a lower temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Quantitative Data Summary
The following table summarizes the reported yields and product distributions for the methylation of indazole-3-carboxylic acid under various conditions. This data can help in selecting an appropriate synthetic route based on the desired outcome.
| Methylating Agent | Base | Solvent | N1-Product Yield | N2-Product Yield | Ester Formation | Reference |
| Isopropyl Iodide | NaH | DMF | 38% | 46% | Not specified | [7] |
| Methyl Iodide | K₂CO₃ | DMF | 44% | 40% | Not specified | [7] |
| Dimethyl Sulfate | Alkaline Earth Metal Oxide | C₁-C₄ Alkanol | High Purity | Minimal | Minimal | [3] |
| Pentyl Bromide | NaH | THF | High N1-selectivity | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Selective N1-Methylation using Sodium Hydride in THF
This protocol is adapted from methodologies that have demonstrated high N1-regioselectivity.[2]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add indazole-3-carboxylic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred suspension.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1-1.5 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-methyl-1H-indazole-3-carboxylic acid.
Protocol 2: Selective N1-Methylation using an Alkaline Earth Metal Oxide
This protocol is based on a patented procedure designed for high selectivity and purity.[3]
-
Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend indazole-3-carboxylic acid (1.0 equivalent) and an alkaline earth metal oxide (e.g., calcium oxide, 2.0 equivalents) in a suitable C₁-C₄ alkanol (e.g., methanol).
-
Methylating Agent Addition: To the stirred suspension, add the methylating agent (e.g., dimethyl sulfate, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Isolation: Acidify the filtrate with an appropriate acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry to obtain 1-methyl-1H-indazole-3-carboxylic acid.
Visualizing Reaction Pathways
Main Reaction and Side Reactions
The following diagram illustrates the desired N1-methylation pathway along with the competing N2-methylation and O-methylation side reactions.
Caption: Reaction pathways in the methylation of indazole-3-carboxylic acid.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues encountered during the methylation reaction.
Caption: A logical workflow for troubleshooting methylation reactions.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. research.ucc.ie [research.ucc.ie]
- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Yield in Multi-Step Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a multi-step organic synthesis?
Low yields in multi-step synthesis can stem from a variety of factors. Each step in a synthesis has an associated yield, and the overall yield is the product of the yields of each individual step. Therefore, even small losses at each stage can significantly impact the final amount of product. Common causes include incomplete reactions, formation of side products, product decomposition, and mechanical losses during workup and purification.[1][2]
Q2: How can I determine if my starting materials are of sufficient purity?
Impurities in starting materials can interfere with the desired reaction, leading to the formation of byproducts and a lower yield of the intended product. It is crucial to verify the purity of starting materials using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). If impurities are detected, purification of the starting material through methods like recrystallization or column chromatography may be necessary before proceeding with the synthesis.
Q3: What is the best way to monitor the progress of my reaction to prevent the formation of side products?
Effective reaction monitoring is key to understanding when a reaction is complete and can help prevent the formation of degradation products or other side reactions that can occur with prolonged reaction times.[3] Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] Regular sampling and analysis of the reaction mixture can provide valuable insights into the reaction kinetics and help determine the optimal reaction time.
Q4: How can I minimize product loss during the workup and purification stages?
Significant product loss can occur during the isolation and purification of the desired compound.[2] To minimize these losses, it is important to carefully select and optimize workup procedures such as extraction and filtration. During purification, techniques like recrystallization and column chromatography should be performed with care to avoid unnecessary loss of product.[2][5][6] For instance, using a minimal amount of cold solvent for washing crystals during recrystallization can reduce the amount of product that redissolves.[6]
Q5: When is it appropriate to consider redesigning my synthetic route?
If a particular step in a multi-step synthesis consistently gives a low yield despite extensive optimization of reaction conditions, it may be more efficient to explore an alternative synthetic route. A different approach might involve different reagents, catalysts, or a completely different sequence of reactions to arrive at the target molecule. The decision to redesign the route should be based on a thorough analysis of the problematic step and a literature search for more efficient synthetic methods.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Low Yield
When faced with a low yield, a systematic approach is crucial for identifying and resolving the underlying issue. The following flowchart provides a logical workflow for troubleshooting.
Caption: A decision tree for systematically troubleshooting low reaction yields.
Guide 2: Optimizing Reaction Conditions
Optimizing reaction conditions is a critical step in maximizing yield. The following table provides a starting point for variables to investigate.
| Parameter | Variables to Test | Rationale |
| Solvent | Aprotic polar (e.g., DMF, DMSO), Protic polar (e.g., EtOH, H₂O), Aprotic nonpolar (e.g., Toluene, Hexane) | The solvent can significantly influence reaction rates and selectivity by affecting the solubility of reactants and stabilizing transition states.[7][8][9] |
| Temperature | -20°C, 0°C, Room Temperature, 50°C, 100°C | Temperature affects the reaction rate. Higher temperatures can increase the rate but may also lead to decomposition or side reactions. |
| Concentration | 0.1 M, 0.5 M, 1.0 M | Reactant concentration can influence reaction kinetics. Higher concentrations may increase the reaction rate but can also lead to solubility issues or side reactions. |
| Catalyst | Different catalysts, catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) | The choice and amount of catalyst can dramatically affect the reaction rate and selectivity.[10] |
| Base/Acid | Different bases/acids (e.g., K₂CO₃, Et₃N, p-TsOH), equivalents (e.g., 1.1 eq, 2.0 eq) | The strength and stoichiometry of the acid or base can be crucial for many reactions.[10] |
| Reaction Time | 1h, 4h, 12h, 24h | Monitoring the reaction over time helps to determine the point of maximum product formation and avoid product degradation.[3] |
Table 1: Key Parameters for Reaction Optimization.
Guide 3: Minimizing Losses During Purification
Purification is a major source of yield loss. The following table highlights common purification techniques and strategies to minimize product loss.
| Purification Method | Common Causes of Yield Loss | Strategies to Maximize Recovery |
| Liquid-Liquid Extraction | Incomplete phase separation, product remaining in the aqueous layer, emulsion formation. | Perform multiple extractions with smaller volumes of solvent, allow adequate time for layers to separate, use brine to break emulsions. |
| Column Chromatography | Product adhering to the column, co-elution with impurities, tailing of the product band. | Choose an appropriate solvent system, use a minimal amount of silica gel, apply the sample in a concentrated band. |
| Recrystallization | Product remaining dissolved in the mother liquor, premature crystallization, using too much solvent.[2][5][6] | Use the minimum amount of hot solvent to dissolve the product, cool the solution slowly, wash the crystals with a small amount of ice-cold solvent.[5][6] |
| Filtration | Product passing through the filter paper, incomplete transfer of solids. | Use the correct filter paper porosity, rinse the flask with a small amount of cold filtrate to transfer all solids. |
Table 2: Strategies for Minimizing Yield Loss During Purification.
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by HPLC
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at designated time points.
-
Quench the reaction in the aliquot by adding a suitable reagent or by rapid cooling.
-
Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[11]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.[12]
-
Inject the prepared sample onto the column.
-
Run the HPLC method and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material(s) and the desired product based on their retention times (previously determined with standards).
-
Integrate the peak areas of the starting material(s) and product.
-
Calculate the relative percentage of each component to monitor the progress of the reaction.[4]
-
Protocol 2: General Procedure for Identification of Byproducts
-
Isolate the Crude Mixture: After the reaction is complete, perform a workup to isolate the crude product mixture.
-
Initial Analysis: Analyze the crude mixture by TLC and LC-MS. TLC will give a preliminary indication of the number of components, while LC-MS will provide the molecular weights of the components, which can help in identifying potential byproducts.[13][14]
-
Purification: Separate the components of the crude mixture using column chromatography. Collect fractions and analyze them by TLC to identify which fractions contain the byproduct(s).
-
Characterization: Combine the fractions containing the pure byproduct and remove the solvent. Characterize the isolated byproduct using spectroscopic methods:
-
NMR (¹H, ¹³C, COSY, HSQC): To determine the structure of the byproduct.
-
Mass Spectrometry (HRMS): To determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Propose a Structure and Formation Mechanism: Based on the spectroscopic data, propose a structure for the byproduct and a plausible mechanism for its formation.[13] This information can be used to adjust reaction conditions to minimize its formation in future experiments.
Visualizations
Caption: A workflow for the systematic optimization of reaction conditions.
References
- 1. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of β-Keto Esters in Indazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of β-keto esters during indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main stability issues with β-keto esters in the context of indazole synthesis?
A1: β-Keto esters are susceptible to two primary degradation pathways under common indazole synthesis conditions: hydrolysis and decarboxylation.[1] Hydrolysis, the cleavage of the ester group, can be catalyzed by both acids and bases. Decarboxylation, the loss of the carboxyl group as carbon dioxide, typically occurs upon heating of the corresponding β-keto acid, which can be formed in situ via hydrolysis.[1] These side reactions can significantly reduce the yield of the desired indazole product.
Q2: Under what conditions is the hydrolysis of my β-keto ester most likely to occur during indazole synthesis?
A2: Hydrolysis is a significant concern when using either strong acidic or basic catalysts, which are common in many indazole synthesis protocols, such as adaptations of the Fischer indole synthesis.[2][3][4] The presence of water in the reaction mixture, even in trace amounts, can facilitate this process. Reactions requiring elevated temperatures can also accelerate hydrolysis.
Q3: How can I minimize the decarboxylation of my β-keto ester?
A3: Decarboxylation is often a subsequent reaction to hydrolysis, occurring when the resulting β-keto acid is heated.[1] Therefore, preventing hydrolysis is the first step. Additionally, using milder reaction conditions, such as lower temperatures and avoiding prolonged reaction times, can help prevent decarboxylation.[5] If the synthesis allows, employing a non-protic solvent can also limit the formation of the β-keto acid intermediate.
Q4: Are there specific types of β-keto esters that are more stable?
A4: The stability of a β-keto ester can be influenced by its structure. Sterically hindered esters, such as tert-butyl esters, can exhibit greater stability towards hydrolysis due to the bulky group protecting the ester linkage from nucleophilic attack. However, the choice of ester is often dictated by the specific requirements of the synthesis and subsequent transformations.
Q5: Can I use a protecting group strategy to enhance the stability of the β-keto ester?
A5: While not always necessary, a protecting group strategy can be employed. For instance, converting the ketone to a ketal can protect it from undesired side reactions. However, this adds extra steps to the synthesis (protection and deprotection) and may not be compatible with all reaction conditions for the indazole formation.
Troubleshooting Guides
Problem 1: Low Yield of Indazole Product and Presence of a Ketone Byproduct
Possible Cause: This is a classic sign of hydrolysis of the β-keto ester followed by decarboxylation of the intermediate β-keto acid.[1][5] The ketone byproduct results from the loss of the entire ester and carboxyl group.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Reaction Temperature | Lower the reaction temperature. Decarboxylation is often thermally induced. |
| 2 | Control pH | If using acid or base catalysis, screen for the mildest effective catalyst. For acid catalysis, consider using a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) instead of a strong Brønsted acid.[4] For base-catalyzed reactions, use a non-nucleophilic base and rigorously exclude water. |
| 3 | Solvent Choice | Ensure the use of anhydrous solvents. If the reaction tolerates it, switch to a non-protic solvent to minimize proton sources that can facilitate hydrolysis. |
| 4 | Reduce Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent product degradation. |
Problem 2: Formation of a Carboxylic Acid Byproduct Instead of the Indazole
Possible Cause: Incomplete reaction where the β-keto ester has undergone hydrolysis but not the subsequent cyclization and decarboxylation. This suggests that the conditions are conducive to hydrolysis but not to the desired indazole formation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Catalyst Activity | Ensure the catalyst for the cyclization step is active and present in the correct amount. Deactivated or insufficient catalyst may not promote the desired reaction. |
| 2 | Increase Temperature (with caution) | While high temperatures can cause decarboxylation, a moderate increase may be necessary to drive the cyclization to completion. This should be balanced with the risk of side reactions. |
| 3 | Check Starting Materials | Ensure the hydrazine reagent is pure and reactive. Contaminants can interfere with the cyclization. |
| 4 | Change Reaction Sequence | If possible, consider forming the hydrazone from the β-keto ester under neutral or mildly acidic conditions first, and then induce cyclization in a separate step under optimized conditions.[2] |
Experimental Protocols
General Protocol for Indazole Synthesis via Condensation of a β-Keto Ester with a Hydrazine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Hydrazone Formation:
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In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the β-keto ester (1.0-1.2 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours until hydrazone formation is complete (monitor by TLC).
-
In some cases, a catalytic amount of acid (e.g., a drop of acetic acid) can accelerate this step.
-
-
Cyclization:
-
To the hydrazone mixture, add the cyclization catalyst. For Fischer-type synthesis, this is typically a Brønsted acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂).[3][4][6]
-
Heat the reaction mixture to the required temperature for cyclization (can range from 80 °C to 150 °C depending on the substrate and catalyst).
-
Monitor the reaction until completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench by pouring it into ice-water or a basic solution (e.g., saturated NaHCO₃) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Regioselective N-Alkylation of 1H-Indazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of regioselectivity in the N-alkylation of 1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the N-alkylation of 1H-indazole a common problem?
The 1H-indazole scaffold possesses two nucleophilic nitrogen atoms, N1 and N2. Due to the existence of annular tautomerism (1H- and 2H-indazoles), direct alkylation often yields a mixture of N1 and N2-substituted regioisomers.[1][2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form.[2][4][5] Achieving high selectivity for one isomer is crucial for synthesizing specific, biologically active molecules and requires precise control over reaction conditions.[4][6][7]
Q2: What are the primary factors that determine whether alkylation occurs at the N1 or N2 position?
The regiochemical outcome is a delicate balance of several factors:[5][8]
-
Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[4][6][8] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[3][5]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents plays a significant role. Electron-withdrawing groups at the C3 position can enhance N1-selectivity, while bulky groups at the C7 position can sterically hinder the N1-position, favoring N2-alkylation.[5][6][8] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity.[6][8]
-
Nature of the Alkylating Agent: Simple alkyl halides are common, but specialized reagents can direct selectivity. For instance, Mitsunobu conditions (an alcohol with reagents like DEAD or DIAD and PPh₃) often favor the N2 product.[2][6][9]
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration tend to favor the more thermodynamically stable N1-substituted product.[3][5][6] In contrast, kinetically controlled reactions can favor the N2-isomer.[7]
Q3: How can I selectively synthesize the N1-alkylated indazole?
High N1-selectivity is typically achieved under thermodynamically controlled conditions or by using systems that sterically block the N2 position.[3][6] The most reliable and widely cited method is the use of sodium hydride (NaH) in tetrahydrofuran (THF) .[4][6] This combination is believed to form a tight ion pair where the sodium cation coordinates with the N2 nitrogen and a C3 substituent, hindering electrophilic attack at N2 and directing it to N1.[8][9][10] An alternative method involves using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures.[1]
Q4: What conditions favor the formation of the N2-alkylated indazole?
Selective N2-alkylation is often achieved under kinetic control or by sterically hindering the N1 position. Key methods include:
-
Mitsunobu Reaction: Employing an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD in THF shows a strong preference for the N2-isomer.[2][6][9]
-
Acid Catalysis: Using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as the alkylating agent provides excellent N2 selectivity for a wide range of indazoles.[7][11] Similarly, TfOH-catalyzed reactions with diazo compounds also yield N2-alkylated products with high regioselectivity.[12]
-
Steric Hindrance at C7: Introducing a substituent at the C7 position of the indazole ring can sterically block the N1 position, thus directing alkylation to N2.[5][6][8]
Troubleshooting Guides
Issue 1: Poor or mixed N1/N2 regioselectivity when targeting the N1-isomer.
| Possible Cause | Troubleshooting Step |
| Incorrect Base/Solvent Combination | Using systems like K₂CO₃/DMF is known to produce isomer mixtures.[3][5] Switch to the recommended NaH in anhydrous THF system for high N1-selectivity.[4][6] Ensure THF is completely anhydrous. |
| Substituent Effects | A bulky C7 substituent may be sterically hindering the N1 position. If your substrate has a C7 substituent, N1-alkylation may be inherently difficult. Consider alternative synthetic routes if possible. |
| Reaction Temperature Too High | While some procedures require heat, excessively high temperatures might overcome the selectivity barrier. If using a method other than NaH/THF, try running the reaction at a lower temperature. |
| Equilibration Not Reached | For thermodynamically controlled reactions, ensure the reaction runs long enough for the equilibrium to favor the N1 product. Monitor the reaction over time by LC-MS. |
Issue 2: Low yield or no reaction during N1-alkylation with NaH/THF.
| Possible Cause | Troubleshooting Step |
| Inactive NaH | Sodium hydride can be deactivated by moisture. Use fresh NaH from a newly opened container or wash the NaH with anhydrous hexane to remove the mineral oil and any surface hydroxides before use. |
| Wet Solvent/Reagents | The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, the THF is anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon). |
| Poor Solubility | The indazole or its sodium salt may have poor solubility in THF. While this is not common, you can try slightly increasing the reaction temperature to 50 °C after the addition of the alkylating agent.[2] |
| Unreactive Alkylating Agent | If using a less reactive electrophile (e.g., an alkyl chloride), consider converting it to a more reactive form like an alkyl bromide, iodide, or tosylate. |
Issue 3: Difficulty separating the N1 and N2 isomers.
| Possible Cause | Troubleshooting Step |
| Similar Polarity | N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging. |
| Optimization First | Before attempting a difficult separation, reinvest time in optimizing the reaction to maximize the formation of the desired isomer. A 95:5 ratio is much easier to purify than a 60:40 ratio.[3] |
| Chromatography Technique | Use high-performance flash chromatography with a long column and a shallow solvent gradient to improve resolution. Supercritical fluid chromatography (SFC) can also be effective for separating isomers. |
| Derivatization | In challenging cases, consider a protection/deprotection strategy. For example, selectively protecting one nitrogen, alkylating the other, and then deprotecting. |
Data Presentation: Regioselectivity Under Various Conditions
Table 1: N1-Selective Alkylation Conditions
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Yield (%) |
| 3-CO₂Me-Indazole | Pentyl Bromide | NaH | THF | RT | - | >99:1 | - |
| 3-tBu-Indazole | Pentyl Bromide | NaH | THF | RT | - | >99:1 | - |
| 5-Br-3-CO₂Me-Indazole | Various Alkyl Tosylates | Cs₂CO₃ | Dioxane | 90 | 2 | >99:1 | >90 |
| Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 120 | - | 58:42 | 47 (N1) |
Data compiled from multiple sources.[1][3][6]
Table 2: N2-Selective Alkylation Conditions
| Indazole Substrate | Alkylating Agent | Reagents/Catalyst | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
| 3-Me-Indazole | 1-Pentanol | DIAD, PPh₃ | THF | RT | 1:2.5 | 58 (N2) |
| Various Indazoles | Various Alcohols | DEAD, PPh₃ | THF | 50 | N2-selective | >90 |
| Various Indazoles | Alkyl Trichloroacetimidates | TfOH or Cu(OTf)₂ | - | - | N2 only | Good |
| 7-NO₂-Indazole | Pentyl Bromide | NaH | THF | RT | 4:96 | - |
Data compiled from multiple sources.[1][6][7][9]
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation (NaH/THF Method) [5][6][8]
-
Preparation: Add the 1H-indazole (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon).
-
Solvent Addition: Add anhydrous THF (to make a 0.1-0.2 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 50 °C if necessary) until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N2-Alkylation (Mitsunobu Reaction) [2][5]
-
Preparation: In a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until starting material is consumed (monitor by TLC/LC-MS).
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: Decision workflow for selecting conditions for N1 vs. N2 indazole alkylation.
Caption: Key factors influencing regioselectivity in the N-alkylation of indazole.
Caption: General experimental workflow for a standard two-step indazole N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. wuxibiology.com [wuxibiology.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Methanol Synthesis from Syngas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals engaged in methanol synthesis from syngas. It addresses common issues related to catalyst deactivation, offering practical solutions and detailed experimental protocols for catalyst characterization.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during methanol synthesis experiments that may be related to catalyst deactivation.
Question: My catalyst's activity is significantly lower than expected from the start of the experiment. What are the possible causes?
Answer:
Initial low activity can stem from several factors related to the catalyst itself or the experimental setup:
-
Incomplete Catalyst Reduction: The active copper (Cu) species in the common Cu/ZnO/Al₂O₃ catalyst must be reduced from copper oxide to metallic copper. Incomplete reduction leads to fewer active sites.
-
Troubleshooting:
-
Verify your reduction protocol (temperature, gas composition, and duration).
-
Ensure the reducing gas (typically a dilute H₂/N₂ mixture) is reaching the catalyst bed effectively.
-
Perform a Temperature-Programmed Reduction (TPR) experiment on the catalyst precursor to determine the optimal reduction temperature.
-
-
-
Catalyst Poisoning from the outset: Contaminants in the syngas feed can immediately poison the catalyst.
-
Troubleshooting:
-
Analyze your syngas feed for common poisons like sulfur compounds (H₂S, COS), chlorine compounds, and heavy metals.[1]
-
Ensure all gas lines and the reactor are thoroughly cleaned and free from residual contaminants.
-
-
-
Incorrect Experimental Conditions: Suboptimal temperature, pressure, or gas flow rates can lead to lower-than-expected activity.
-
Troubleshooting:
-
Double-check that your experimental parameters match the recommended conditions for your specific catalyst.
-
Calibrate all temperature and pressure sensors and mass flow controllers.
-
-
Question: I observed a rapid decline in catalyst activity within the first few hours of the experiment. What is the likely cause?
Answer:
A sharp initial drop in activity often points to either rapid poisoning or the initial stages of thermal degradation.
-
Acute Poisoning: A sudden introduction of a high concentration of a poison can quickly deactivate the catalyst.
-
Troubleshooting:
-
Check for leaks in your system that could introduce contaminants.
-
Re-verify the purity of your syngas source. Sulfur concentrations as low as 0.1 ppm can be detrimental.[2]
-
-
-
Initial Sintering: In the early stages of the reaction, especially if there are temperature overshoots, rapid sintering of the copper crystallites can occur, leading to a loss of active surface area.[2]
-
Troubleshooting:
-
Monitor the catalyst bed temperature closely for any hotspots.
-
Ensure proper heat management within the reactor.
-
Analyze the catalyst post-reaction using techniques like N₂O chemisorption or XRD to check for changes in copper surface area and crystallite size.
-
-
Question: My catalyst activity is declining steadily over a long period. What are the primary deactivation mechanisms at play?
Answer:
Gradual deactivation is a common phenomenon and is typically caused by a combination of factors:
-
Sintering: The agglomeration of copper particles, leading to a reduced active surface area, is a major cause of deactivation over time.[3] This can be accelerated by high temperatures (above 300°C) and high concentrations of CO in the feed gas.[2]
-
Poisoning: Even low levels of poisons in the syngas will accumulate on the catalyst over time, blocking active sites. Sulfur is a well-known poison for Cu-based catalysts.[3]
-
Coking/Fouling: The deposition of carbonaceous species (coke) on the catalyst surface can block active sites and pores.[3] This is more likely to occur with syngas that has a low H₂/CO ratio.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in methanol synthesis?
A1: The primary mechanisms are:
-
Sintering: The thermal agglomeration of small copper crystallites into larger ones, which reduces the active surface area of the catalyst. This is often accelerated by high temperatures and is a common cause of long-term deactivation.[2][3]
-
Poisoning: The chemical deactivation of active sites by strong adsorption of impurities from the syngas feed. Common poisons include sulfur compounds (H₂S, COS), chlorine, and arsenic.[1][3]
-
Coking or Fouling: The physical blockage of active sites and pores by the deposition of carbonaceous materials (coke) on the catalyst surface.[3]
Mechanisms of Catalyst Deactivation
Caption: Main mechanisms of catalyst deactivation.
Q2: How does the composition of syngas affect catalyst deactivation?
A2: The syngas composition plays a crucial role:
-
CO/CO₂ Ratio: Higher concentrations of CO can accelerate the sintering of copper particles, leading to faster deactivation.[2] Conversely, the presence of CO₂ can sometimes stabilize the catalyst.
-
H₂/CO Ratio: A low H₂/CO ratio can increase the likelihood of coke formation on the catalyst surface.
-
Impurities: Even trace amounts of poisons like sulfur compounds (H₂S, COS) can lead to severe and often irreversible deactivation. It is recommended to keep sulfur levels below 0.5 ppm, and preferably below 0.1 ppm.[2]
Q3: Can a deactivated catalyst be regenerated?
A3: Regeneration is sometimes possible, depending on the cause of deactivation:
-
Coking: Deactivation by coke deposition can often be reversed by a controlled oxidation (burn-off) of the carbon in a dilute oxygen stream, followed by re-reduction.
-
Poisoning: Deactivation by sulfur is generally considered irreversible as stable metal sulfides are formed.
-
Sintering: Sintering is an irreversible process, and the original copper dispersion and surface area cannot be restored by typical regeneration methods.
Data Presentation
Table 1: Effect of CO Concentration on Catalyst Deactivation
| Time on Stream (hours) | Normalized Methanol Activity (CO/H₂ feed) | Normalized Cu Surface Area (CO/H₂ feed) |
| 0 | 1.0 | 1.0 |
| 10 | ~0.5 | Not specified |
| 25 | ~0.4 | ~0.4 |
Data synthesized from studies on Cu/ZnO/Al₂O₃ catalysts showing a correlation between activity loss and Cu surface area loss in a CO-rich environment.[2]
Table 2: Common Poisons and Their Effects
| Poison | Typical Source | Effect on Catalyst |
| Sulfur (H₂S, COS) | Syngas from coal or biomass | Forms stable copper sulfides, blocking active sites.[3] |
| Chlorine (HCl) | Impurities in feedstock | Promotes sintering of copper crystallites. |
| Iron (Fe(CO)₅) | Corrosion in upstream equipment | Deposits on the catalyst, blocking sites and promoting side reactions. |
| Arsenic (AsH₃) | Gasification of certain feedstocks | Strong chemical adsorption on active sites.[1] |
Experimental Protocols
1. Temperature-Programmed Desorption of Ammonia (NH₃-TPD)
This method is used to characterize the acidic properties of the catalyst, which can influence its stability and selectivity.
-
Objective: To determine the number and strength of acid sites on the catalyst surface.
-
Methodology:
-
Sample Preparation: Place approximately 100 mg of the catalyst in a quartz reactor.
-
Pre-treatment: Heat the sample under an inert gas flow (e.g., He or Ar) to a specified temperature (e.g., 500°C) to remove adsorbed species. Cool down to the adsorption temperature (e.g., 100°C).
-
Adsorption: Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample until saturation is achieved.
-
Purging: Switch back to the inert gas flow to remove physisorbed ammonia.
-
Desorption: Heat the sample at a constant rate (e.g., 10°C/min) under the inert gas flow.
-
Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting plot of detector signal versus temperature provides information on the acid site distribution.[4][5][6][7]
-
2. X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the catalyst and to estimate the average crystallite size of the active component (copper).
-
Objective: To determine the phase composition and average copper crystallite size.
-
Methodology:
-
Sample Preparation: Grind the catalyst sample into a fine powder.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Data Collection: Place the sample holder in the diffractometer. Perform a scan over a specified 2θ range (e.g., 20-80°) using a specific X-ray source (commonly Cu Kα radiation).[8]
-
Analysis:
-
Identify the crystalline phases by comparing the peak positions in the diffraction pattern to a database (e.g., JCPDS).
-
Calculate the average crystallite size of copper using the Scherrer equation from the broadening of a characteristic copper diffraction peak (e.g., Cu(111) at ~43.3°).
-
-
3. Transmission Electron Microscopy (TEM)
TEM provides direct visual information about the size, shape, and dispersion of the catalyst particles.
-
Objective: To visualize the morphology and size distribution of copper particles on the support.
-
Methodology:
-
Sample Preparation:
-
Disperse a small amount of the catalyst powder in a solvent (e.g., ethanol) using ultrasonication.
-
Deposit a drop of the suspension onto a TEM grid (typically a carbon-coated copper grid).
-
Allow the solvent to evaporate completely.[9]
-
-
Imaging:
-
Insert the prepared grid into the TEM.
-
Obtain high-resolution images of the catalyst particles.
-
-
Analysis:
-
Measure the diameters of a large number of particles from the TEM images to determine the particle size distribution.
-
Energy-Dispersive X-ray Spectroscopy (EDS) can be used in conjunction with TEM to map the elemental composition of the catalyst.[8]
-
-
Experimental Workflow for Catalyst Characterization
Caption: Workflow for catalyst characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. micromeritics.com [micromeritics.com]
- 5. atselektronik.com.tr [atselektronik.com.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Indazole Compounds in Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the poor aqueous solubility of indazole compounds during in vitro assays.
Troubleshooting Guide
Compound precipitation is a common challenge that can lead to inaccurate and unreliable assay results. This guide provides a systematic approach to identifying and resolving solubility issues with indazole compounds.
Observation of Precipitation:
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | - High Supersaturation: The final concentration of the indazole compound exceeds its thermodynamic solubility in the aqueous assay buffer.[1] - Rapid Solvent Shift ("Crashing Out"): A sudden change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer.[1][2] | - Decrease Final Concentration: Lower the final assay concentration of the compound.[1] - Serial Dilution: Perform a stepwise dilution of the DMSO stock into the assay buffer to allow for a more gradual solvent exchange.[1] - Increase Mixing Energy: Vortex or pipette vigorously during dilution to aid dissolution.[1] |
| Precipitation Over Time During Incubation | - Thermodynamic Insolubility: The compound concentration is above its equilibrium solubility at the assay temperature.[1] - Temperature Effects: Changes in temperature (e.g., from room temperature to 37°C) can decrease the solubility of some compounds.[2] - pH Shift: Changes in the pH of the medium due to CO₂ environment or cellular metabolism can affect the solubility of ionizable indazole compounds.[2] - Compound Instability: Degradation of the compound over time may lead to less soluble byproducts.[1] | - Lower Compound Concentration: Reduce the final concentration to below the thermodynamic solubility limit.[1] - Pre-warm/Pre-cool Solutions: Equilibrate all solutions to the final assay temperature before mixing.[2] - Buffer Control: Ensure the assay medium is adequately buffered for the incubation conditions.[2] - Assess Compound Stability: Evaluate the stability of the indazole compound in the assay buffer over the experiment's duration.[1] |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | - Reduced Solubility at Low Temperatures: The compound may have limited solubility in the stock solvent (e.g., DMSO) at low temperatures.[2] - Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.[2] | - Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.[2] - Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO.[2] - Proper Storage: Store stock solutions in tightly sealed vials.[2] - Re-dissolve Before Use: Before use, allow the stock solution to warm to room temperature and vortex to ensure the compound is fully dissolved.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I determine the aqueous solubility of my indazole compound?
A1: You can determine the solubility through either kinetic or thermodynamic methods.
-
Kinetic Solubility: This is a high-throughput method that measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. It is useful for early-stage screening.[3][4]
-
Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium solubility of a compound in a saturated solution. It involves incubating an excess of the solid compound in the buffer until equilibrium is reached.[3][4]
A simple, qualitative assessment can be done by preparing serial dilutions of your compound in the assay buffer and visually inspecting for turbidity or precipitate.[1]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible, typically below 1% (v/v). For particularly sensitive cell lines or assays, the concentration may need to be even lower, such as <0.1%.[1] High concentrations of DMSO can be toxic to cells and may also contribute to compound precipitation.[1]
Q3: Can I use co-solvents other than DMSO?
A3: Yes, other water-miscible organic solvents can be used as co-solvents to improve the solubility of indazole compounds. Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5] However, it is crucial to determine the tolerance of your specific assay system to these solvents, as they can also have biological effects.
Q4: How does pH affect the solubility of indazole compounds?
A4: Indazole contains nitrogen atoms that can be protonated or deprotonated, meaning their solubility can be pH-dependent.[6] For weakly basic indazole derivatives, decreasing the pH (making it more acidic) will increase solubility. Conversely, for weakly acidic derivatives, increasing the pH (making it more alkaline) will enhance solubility. The aqueous solubility of the indazole-based drug Axitinib, for example, is pH-dependent.[6]
Q5: What are cyclodextrins and can they help with solubility issues?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble molecules, like many indazole derivatives, forming an "inclusion complex" that is more soluble in water.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments due to its low toxicity.[7]
Q6: Are there other additives that can help prevent precipitation?
A6: Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.001% to 0.01%) to help solubilize compounds and prevent aggregation.[1] However, you must first verify that the surfactant does not interfere with your assay.
Quantitative Solubility Data of Selected Indazole-Based Drugs
The following table summarizes publicly available solubility data for several FDA-approved drugs that feature an indazole core. This data can serve as a reference for researchers working with structurally similar compounds.
| Compound | Solvent/Medium | Solubility |
| Axitinib | Aqueous (pH 1.1 - 7.8) | > 0.2 µg/mL[9][10] |
| Water | 0.2 µg/mL[5] | |
| Methanol | 1.38 mg/mL[5] | |
| Ethanol | 0.87 mg/mL[5] | |
| DMSO | 32.6 mg/mL[5] | |
| Propylene Glycol | 0.77 mg/mL[5] | |
| PEG 400 | 13.7 mg/mL[5] | |
| Pazopanib | Aqueous (pH 1.1) | 0.65 mg/mL[11] |
| Aqueous (pH 6.5, free base) | 0.55 µg/mL[12] | |
| Aqueous (pH 6.8, HCl salt) | 2.64 µg/mL[12] | |
| DMSO | ~16.6 mg/mL[13] | |
| DMF | ~16.6 mg/mL[13] | |
| Benzydamine HCl | Water | Soluble (>54.6 mg/mL)[14][15] |
| Ethanol | Soluble (>28.2 mg/mL)[14][15] | |
| DMSO | Soluble (>17.05 mg/mL)[15] | |
| Niraparib | Aqueous (pH-independent below pKa 9.95) | 0.7 - 1.1 mg/mL (free base) |
| Entrectinib | Aqueous | pH-dependent, higher in acidic conditions[16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of an indazole compound in DMSO.
Materials:
-
Indazole compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of the indazole compound needed to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask or vial.
-
Add DMSO: Add a portion of the total required volume of DMSO to the flask.
-
Dissolve the compound: Vortex the mixture until the compound is fully dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.
-
Bring to final volume: Add the remaining DMSO to reach the final desired volume.
-
Mix thoroughly: Invert the flask several times or vortex again to ensure a homogenous solution.
-
Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to prevent degradation and water absorption.
Protocol 2: Kinetic Solubility Assay by Visual Inspection
This is a simple method to estimate the kinetic solubility of an indazole compound in your specific assay buffer.
Materials:
-
10 mM stock solution of the indazole compound in DMSO
-
Assay buffer (pre-warmed to the experimental temperature)
-
96-well clear flat-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare dilutions: In the 96-well plate, prepare a serial dilution of your compound in the assay buffer. For example, a 2-fold dilution series starting from 100 µM down to ~1 µM.
-
To prepare the 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed buffer. Mix well by pipetting up and down.
-
Perform the serial dilutions by transferring 50 µL from a higher concentration well to an adjacent well already containing 50 µL of buffer.
-
-
Visual Inspection (Time 0): Immediately after preparation, visually inspect the plate against a dark background for any signs of precipitation (cloudiness, crystals, or film).
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your assay's timeline (e.g., 24, 48, or 72 hours).
-
Visual Inspection (Post-Incubation): After incubation, visually inspect the plate again for any delayed precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your estimated maximum soluble concentration under these conditions.
Visualizations
Caption: A troubleshooting workflow for addressing poor aqueous solubility of indazole compounds in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. humapub.com [humapub.com]
- 9. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Benzydamine Hydrochloride - LKT Labs [lktlabs.com]
- 15. apexbt.com [apexbt.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1H- and 2H-Indazole Isomers for Researchers and Drug Development Professionals
Indazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] These bicyclic heteroaromatic compounds exist as constitutional isomers, primarily as 1H- and 2H-indazoles, which exhibit distinct physicochemical, spectroscopic, and pharmacological properties.[1][3] An accurate and comprehensive understanding of the differences between these isomers is paramount for researchers, scientists, and drug development professionals in designing and synthesizing novel therapeutics with desired activities.[4] This guide provides an objective comparison of 1H- and 2H-indazole isomers, supported by experimental data and detailed methodologies.
Physicochemical and Spectroscopic Properties: A Quantitative Comparison
The key to differentiating and characterizing 1H- and 2H-indazole isomers lies in their distinct physical and spectroscopic properties. The 1H-tautomer is generally the more thermodynamically stable form.[5][6][7] This difference in stability, along with the distinct electronic environments of the nitrogen and carbon atoms in the pyrazole ring, gives rise to measurable differences in their spectroscopic signatures.[7]
Table 1: Comparative Physicochemical Properties of Indazole Isomers
| Property | 1H-Indazole | 2H-Indazole | Key Differences & Notes |
| Thermodynamic Stability | More stable (benzenoid form)[5][7] | Less stable (quinonoid form)[7] | The 1H-tautomer is energetically favored by approximately 2.3 kcal/mol.[5][6] |
| Basicity (pKa) | Weaker base (pKa ≈ 1.31)[6] | Stronger base | 2H-Indazoles exhibit a higher proton affinity at the ring nitrogen.[5] |
| Acidity (pKa) | Stronger acid (pKa ≈ 13.86)[6] | Weaker acid | The N-H proton in 1H-indazole is more acidic. |
| Dipole Moment (Debye) | ~1.6 D | ~3.1 D | The separation of charge is more pronounced in the 2H-isomer. |
| Melting Point | 147-149 °C | (Derivatives vary) | Unsubstituted 2H-indazole is not stable and readily tautomerizes. Data is for N-substituted derivatives. |
| Solubility | Soluble in organic solvents and hot water. | Generally soluble in organic solvents. | Solubility can be influenced by substituents. |
Table 2: Comparative Spectroscopic Data for Indazole Isomers
| Spectroscopic Technique | 1H-Indazole | 2H-Indazole Derivatives | Key Differences for Structural Elucidation |
| ¹H NMR (δ, ppm in CDCl₃) | N-H: ~10-13 (broad s) H-3: ~8.0-8.2 (s) H-7: ~7.8 (d) | H-3: ~8.4 (s) H-7: ~7.6 (d) | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. The H-3 proton in 2H-isomers is typically more deshielded.[1] |
| ¹³C NMR (δ, ppm in CDCl₃) | C-3: ~134 C-7a: ~140 | C-3: ~123 C-7a: ~149 | The chemical shift of C-3 is significantly different between the two isomers and is a reliable diagnostic tool.[7] |
| IR Spectroscopy (cm⁻¹) | N-H stretch: ~3150 (broad) | No N-H stretch (for N-substituted) | The broad N-H absorption band is a key feature for unsubstituted 1H-indazoles. |
| UV-Vis Spectroscopy (λmax, nm) | ~250, 288, 295 | ~255, 310 | The absorption maxima can vary with substitution, but 2H-isomers often show a bathochromic shift. |
Experimental Protocols
Accurate characterization of 1H- and 2H-indazole isomers relies on robust experimental procedures. Below are detailed methodologies for their synthesis and spectroscopic analysis.
General Protocol for N-Alkylation of Indazole
The synthesis of N-substituted indazoles often yields a mixture of 1H and 2H isomers.[1][7] The ratio of these isomers is influenced by factors such as the solvent, base, and alkylating agent used.[7]
Materials:
-
1H-Indazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., NaH, K₂CO₃, t-BuOK)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
Dissolve 1H-indazole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for a specified time to allow for the formation of the indazolide anion.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with heating, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of 1H and 2H isomers by column chromatography on silica gel.
Protocol for Spectroscopic Characterization
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR: Prepare a thin film of the sample on a salt plate (for liquids) or as a KBr pellet (for solids).
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR: Acquire spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]
-
IR: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
UV-Vis: Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum from 200 to 400 nm.
Data Processing: Process the raw spectroscopic data using appropriate software. This includes Fourier transformation, phase and baseline correction for NMR spectra, and identification of characteristic absorption bands for IR and UV-Vis spectra. Reference NMR spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Visualizing Isomeric Relationships and Synthesis
The following diagrams illustrate the tautomeric relationship between 1H- and 2H-indazole and a general workflow for their synthesis and differentiation.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Caption: General workflow for the synthesis and characterization of 1H- and 2H-indazole isomers.
Biological Activity and Significance in Drug Discovery
Both 1H- and 2H-indazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] The specific isomeric form can significantly impact the pharmacological activity of a compound. For instance, different isomers can exhibit varied binding affinities to target proteins, leading to differences in efficacy and selectivity.
Numerous indazole-containing compounds have been investigated and developed for various therapeutic applications, including:
-
Anticancer agents: Pazopanib and Niraparib are examples of FDA-approved drugs containing the indazole moiety.[8]
-
Anti-inflammatory agents: Benzydamine is a well-known non-steroidal anti-inflammatory drug (NSAID) with an indazole core.[4]
The choice of the 1H- or 2H-indazole core is a critical design element in the development of new drugs. A thorough understanding of their comparative properties is therefore essential for the rational design and synthesis of potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Distinguishing Indazole Isomers with Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers, along with various positional isomers, possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. Synthetic routes often yield mixtures of N-1 and N-2 substituted isomers, necessitating robust analytical methods for their unambiguous identification.
This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for distinguishing between these isomeric forms, supported by experimental data and detailed methodologies.
Distinguishing 1H- and 2H-Indazole Isomers
The two primary tautomeric forms of indazole, 1H- and 2H-indazole, exhibit distinct spectroscopic signatures that allow for their clear differentiation. The 1H-tautomer is generally the thermodynamically more stable form.
Caption: Molecular structures of 1H-indazole and 2H-indazole tautomers.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift. |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts. |
| H-7 | ~7.77 (d) | Higher frequency | The H-7 proton of N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | ~134.8 | ~123.0 | The C-3 chemical shift is significantly different and serves as a reliable diagnostic marker. |
| C-3a | ~120.9 | ~127.0 | Noticeable shift difference due to the change in nitrogen position. |
| C-7a | ~140.0 | ~149.0 | The position of the nitrogen atom significantly influences the chemical shift of the bridgehead carbons. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibration | 1H-Indazole | 2H-Indazole Derivative | Key Differences |
| N-H Stretch | ~3150 (broad) | Absent | The most definitive feature; a broad N-H stretch confirms the 1H-isomer. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Both isomers show characteristic aromatic C-H stretching vibrations. |
| Ring Vibrations | ~1619, 1479 | ~1621-1592 | The fingerprint region will show differences in the pattern of ring vibrations, which can be used for differentiation. |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Isomer | λmax (nm) in Acetonitrile | Key Differences |
| 1H-Indazole | ~254, ~295 | 2H-Indazoles, such as 2-methylindazole, exhibit a stronger absorption at longer wavelengths compared to their 1H counterparts. |
| 1-Methylindazole | ~254, ~295 | |
| 2-Methylindazole | ~275, ~310 |
Table 5: Mass Spectrometry Fragmentation
| Isomer Type | Fragmentation Pattern | Key Differences |
| 1H-Indazole Derivatives | Fragmentation often involves the loss of the N-1 substituent and subsequent ring fragmentation. | While the mass spectra of the parent 1H- and 2H-indazole isomers can be similar, differences in the fragmentation patterns of their derivatives can aid in their distinction. |
| 2H-Indazole Derivatives | Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent. | The |
Validating the Structure of (1-methyl-1H-indazol-3-yl)methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural validation of (1-methyl-1H-indazol-3-yl)methanol, with a primary focus on X-ray crystallography and its comparison with other common spectroscopic methods.
Comparative Analysis of Structural Validation Methods
The structural elucidation of a small organic molecule like this compound relies on a combination of analytical techniques. While X-ray crystallography provides the definitive three-dimensional structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary and crucial information regarding the molecule's connectivity, mass, and functional groups.
| Analytical Technique | Information Provided | Sample Requirements | Key Parameters & Expected Results for this compound |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, and crystal packing information. | High-quality single crystal (typically 0.1-0.5 mm). | Crystal System & Space Group: Monoclinic or Orthorhombic (based on analogs). Unit Cell Dimensions: e.g., a, b, c, α, β, γ. Key Bond Lengths (Å): C-C (aromatic) ~1.36-1.40, C-N ~1.33-1.38, N-N ~1.35, C-O ~1.43, N-CH3 ~1.47. Key Bond Angles (°): Angles within the indazole ring system, C-C-O angle of the methanol group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei. | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent. | ¹H NMR (ppm): Aromatic protons (δ ~7.0-8.0), CH₂ protons of the methanol group (δ ~4.5-5.0), N-CH₃ protons (δ ~3.8-4.2). ¹³C NMR (ppm): Aromatic carbons, C3 of the indazole ring (bonded to the methanol group), CH₂ carbon, N-CH₃ carbon. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Micrograms to nanograms of sample. | Molecular Ion Peak (M⁺): m/z = 162.19 (for C₉H₁₀N₂O). Key Fragmentation Patterns: Loss of the hydroxymethyl group (-CH₂OH), fragmentation of the indazole ring. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | A few milligrams of solid sample. | Key Absorption Bands (cm⁻¹): O-H stretch (broad, ~3200-3600), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000), C=C and C=N stretches (aromatic, ~1450-1600), C-O stretch (~1000-1200). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and validation.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer head. The diffraction data is collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass is used to determine the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, where the solid is placed in direct contact with the ATR crystal.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum. The absorption bands are then correlated to specific functional groups present in the molecule.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: A workflow diagram illustrating the key stages in the structural validation of a synthesized compound.
References
A Comparative Guide to the Biological Activity of Substituted Indazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. The indazole ring exists as two primary regioisomers: 1H-indazole and 2H-indazole, distinguished by the position of the nitrogen atom in the pyrazole ring. This seemingly subtle structural variation can significantly impact the physicochemical properties and, consequently, the biological activity of indazole-based compounds. This guide provides an objective comparison of the biological activities of these regioisomers, supported by experimental data, to aid in the rational design of novel indazole-containing therapeutics.
Data Presentation: A Comparative Look at Anticancer and Kinase Inhibition Activities
While a comprehensive head-to-head comparison of a wide array of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively available in the literature, this section collates and compares the anticancer and kinase inhibition activities of representative compounds from various studies. It is a general observation that 1H-indazoles are frequently explored for their antitumor properties, while 2H-indazoles are investigated for a broader range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Anticancer Activity of Representative 1H-Indazole Derivatives
| Compound/Reference | Target Cell Line(s) | IC50 (µM) |
| Compound 2f [1] | A549 (Lung), 4T1 (Breast), HepG2 (Liver), MCF-7 (Breast), HCT116 (Colon) | 0.89, 0.23, 1.15, 0.43, 0.56 |
| Compound 6o [2] | K562 (Leukemia), A549 (Lung), PC-3 (Prostate) | 5.15, >40, 18.3 |
| Compound 5k [2] | Hep-G2 (Liver) | 3.32 |
| Compound 89 [3] | K562 (Leukemia) | 6.50 |
| Compound 55a/b [4] | SMMC-7721 (Hepatocarcinoma), HCT116 (Colorectal), A549 (Lung), HL60 (Leukemia) | 0.0083–1.43 |
Anticancer and Kinase Inhibition Activity of Representative 2H-Indazole Derivatives
| Compound/Reference | Target(s) | IC50 (µM) |
| Compound 110/111 [3] | WM3629 (Melanoma) | Potent antiproliferative activity |
| Compound 77 [5] | JAK2 Kinase | 2.38 |
| Compound 76 [5] | JAK2 Kinase | 5.72 |
Comparative Kinase Inhibition of Indazole Regioisomers
The position of the nitrogen atom in the indazole ring can significantly influence kinase inhibitory activity.
| Compound Class/Reference | Target Kinase | Regioisomer | IC50 (nM) |
| Pan-Pim Kinase Inhibitors [3] | Pim-1, Pim-2, Pim-3 | 1H-indazole (82a) | 0.4, 1.1, 0.4 |
| FGFR1 Inhibitors [5] | FGFR1 | 2H-indazole favored | Initial screening showed 1H-indazoles (15-17) had no required inhibition |
| Bcr-Abl Inhibitor [3] | Bcr-AblWT, Bcr-AblT315I | 1H-indazole (89) | 14, 450 |
| EGFR Inhibitor [3] | EGFR T790M, EGFR | 1H-indazole (109) | 5.3, 8.3 |
| ERK1/2 Inhibitors [3] | ERK1/2 | 1H-indazole (116, 117, 118) | 9.3 - 25.8 |
| GSK-3 Inhibitors [5] | GSK-3 | 1H-indazole (51d) | 230 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of substituted indazole regioisomers are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted indazole compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a predetermined optimal density. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the amount of ADP, which in turn is indicative of kinase activity.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, JAK2)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Substituted indazole compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the indazole compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP and to catalyze the conversion of the newly synthesized ATP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by substituted indazole regioisomers and a general experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous potent and selective inhibitors targeting a wide array of enzymes and receptors.[1] This guide provides a comprehensive comparison of 1H-indazole-3-carboxamide derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key biological targets implicated in cancer and inflammatory diseases. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate rational drug design and guide future research.
Comparative Bioactivity of 1H-Indazole-3-Carboxamide Analogs
The biological activity of 1H-indazole-3-carboxamide derivatives is significantly influenced by substitutions on both the indazole ring and the carboxamide nitrogen. The following tables summarize the inhibitory activities of various analogs against two critical drug targets: p21-activated kinase 1 (PAK1), a serine/threonine kinase involved in cell proliferation and migration, and the Calcium Release-Activated Calcium (CRAC) channel, which plays a pivotal role in calcium signaling and immune responses.[1]
Table 1: Inhibitory Activity against p21-Activated Kinase 1 (PAK1)
| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) | Key SAR Observations |
| Analog 1 | (2,4-dichlorophenyl) | 52 | Dichloro substitution on the phenyl ring provides good potency. |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 | The presence of fluoro and chloro groups at specific positions enhances activity. |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 | Isomeric changes in substituent positions can significantly impact potency. |
| Analog 4 (30l) | (4-phenoxyphenyl) | 9.8 | A bulky, hydrophobic phenoxy group at the para-position of the phenyl ring leads to very high potency.[2][3] |
Data sourced from multiple studies on PAK1 inhibitors.[1][2][3]
Table 2: Inhibitory Activity against Calcium Release-Activated Calcium (CRAC) Channels
| Compound ID | R Group (at N of carboxamide) | Calcium Influx IC50 (µM) | Key SAR Observations |
| 12d | Specific indazole-3-carboxamide structure | sub-µM | The specific 3-carboxamide regiochemistry is critical for activity. |
| 9c | Reverse amide isomer of 12d | > 100 (inactive) | The reverse amide linkage completely abolishes inhibitory activity.[4] |
Data highlights the critical importance of the amide linker's regiochemistry for CRAC channel inhibition.[4]
Key Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the SAR of 1H-indazole-3-carboxamide derivatives:
-
Substituents on the Carboxamide Phenyl Ring: For PAK1 inhibition, the nature and position of substituents on the phenyl ring attached to the carboxamide nitrogen are critical. Bulky and hydrophobic groups, particularly at the para-position, tend to increase potency.[2][3] This suggests that the binding pocket accommodates and favorably interacts with these larger moieties.
-
Regiochemistry of the Carboxamide Linker: In the context of CRAC channel blockers, the attachment of the carboxamide at the 3-position of the indazole ring is essential for activity. Isomers with the amide linkage reversed are inactive, indicating a strict structural requirement for interaction with the target.[4]
-
Hydrophilic Groups: For PAK1 inhibitors, the introduction of a hydrophilic group in the bulk solvent region has been shown to be important for both inhibitory activity and selectivity.[2]
-
Indazole Core: The 1H-indazole core itself is a crucial pharmacophore, likely involved in key hydrogen bonding interactions with the target protein's hinge region, a common feature for kinase inhibitors.[5][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the bioactivity data, detailed experimental protocols for the key assays are provided below.
In Vitro PAK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]
Materials:
-
Recombinant PAK1 enzyme
-
Peptide substrate for PAK1
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Microplate reader for luminescence detection
Procedure:
-
Prepare a solution of the PAK1 enzyme and the peptide substrate in the assay buffer.
-
Add serial dilutions of the test compounds to the wells of a 384-well microplate. A DMSO-only well serves as the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[7]
Calcium Influx Assay for CRAC Channel Blockade
This assay measures the influx of extracellular calcium into mast cells, which is a hallmark of CRAC channel activation.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Thapsigargin (to induce store-operated calcium entry)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Culture mast cells to an appropriate density in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period.
-
Measure the baseline fluorescence.
-
Stimulate the cells with thapsigargin in a calcium-free buffer to deplete intracellular calcium stores.
-
Add a buffer containing calcium to initiate calcium influx through the CRAC channels.
-
Monitor the change in fluorescence over time using a fluorescence plate reader.
-
The inhibition of calcium influx is determined by comparing the fluorescence signal in compound-treated wells to the vehicle control.
-
Calculate IC50 values from the dose-response curves.
Visualizing Key Concepts
To better understand the biological context and the structure-activity relationships, the following diagrams illustrate the PAK1 signaling pathway and a generalized workflow for SAR studies.
Caption: The PAK1 signaling pathway, a target for 1H-indazole-3-carboxamide analogs.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
comparing the efficacy of indazole derivatives as PAK1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. Among them, PAK1 has emerged as a significant target in oncology due to its role in cancer progression and metastasis. This guide provides a comparative analysis of the efficacy of indazole derivatives, a promising class of small molecules, as PAK1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of 1H-Indazole-3-Carboxamide Derivatives
The 1H-indazole-3-carboxamide scaffold has been identified as a potent core for the development of PAK1 inhibitors. The following table summarizes the in vitro inhibitory activity of several key derivatives against PAK1.
| Compound ID | Structure | PAK1 IC50 (nM) | Reference |
| 87a | 5000 | [1] | |
| 87b | 159 | [1] | |
| 87c | 52 | [1] | |
| 87d | 16 | [1] | |
| 30l | 9.8 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights
The development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors has been guided by a clear structure-activity relationship. Initial screening identified compound 87a with a PAK1 IC50 of 5 μM[1]. Subsequent modifications to the chlorophenyl group by introducing a hydrophobic moiety led to a significant increase in potency, as seen in compounds 87b (IC50 = 159 nM), 87c (IC50 = 52 nM), and 87d (IC50 = 16 nM)[1].
Further optimization, focusing on substituting the hydrophobic ring in the deep back pocket of the ATP-binding site and introducing a hydrophilic group into the solvent-accessible region, was critical for enhancing both inhibitory activity and selectivity[2]. This strategy culminated in the development of compound 30l , which demonstrated excellent enzyme inhibition with a PAK1 IC50 of 9.8 nM and high selectivity against a panel of 29 other kinases[2]. Additionally, compound 30l exhibited a low risk of hERG toxicity, a crucial parameter for drug safety[2].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of efficacy data.
In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a non-radioactive, luminescence-based assay to measure the enzymatic activity of PAK1 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (a peptide substrate for PAK1)
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (indazole derivatives) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole derivatives in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PAK1 enzyme and PAKtide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and measure the light output.
-
-
Luminescence Measurement: Incubate the plate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PAK1 activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental process is essential for a comprehensive understanding.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of Indazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of in vitro and in vivo studies of indazole-based compounds, focusing on their applications in oncology and inflammation. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this document aims to facilitate a deeper understanding of the translation from laboratory findings to preclinical models.
I. Anticancer Activity: A Tale of Two Kinase Inhibitors
Many indazole-based compounds exhibit potent anticancer activity by targeting protein kinases involved in tumor growth and angiogenesis.[1] This section compares two well-established indazole-containing multi-targeted tyrosine kinase inhibitors: Pazopanib and Axitinib. Both are approved for the treatment of renal cell carcinoma and act primarily by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3]
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the in vitro potency and in vivo efficacy of Pazopanib and Axitinib in various cancer models.
Table 1: In Vitro Anti-proliferative Activity of Pazopanib and Axitinib
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Pazopanib | 786-O | Renal Cell Carcinoma | ~16 | Cell Viability Assay | [4] |
| CAKI-2 | Renal Cell Carcinoma | >40 | Cell Viability Assay | [4] | |
| SNU-16 | Gastric Cancer | ~0.1-2.0 | Growth Inhibition Assay | [5] | |
| KATO-III | Gastric Cancer | ~0.1-2.0 | Growth Inhibition Assay | [5] | |
| Axitinib | A-498 | Renal Cell Carcinoma | 13.6 | MTT Assay | [6][7] |
| Caki-2 | Renal Cell Carcinoma | 36 | MTT Assay | [6][7] | |
| GB1B | Glioblastoma | 3.58 | Cell Viability Assay | [8] | |
| UMC-11 | Lung Carcinoid | Not specified | Cell Viability Assay | [9] |
Table 2: In Vivo Antitumor Efficacy of Pazopanib and Axitinib in Xenograft Models
| Compound | Tumor Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Pazopanib | Dedifferentiated Liposarcoma | Athymic Nude Mice | 40 mg/kg, p.o., twice daily for 2 weeks | Significant delay in tumor growth | [10] |
| Pediatric Sarcomas | SCID Mice | 100-108 mg/kg/day, p.o., for 28 days | Significant differences in event-free survival | [11] | |
| Non-Small Cell Lung Cancer | Xenograft Mice | 100 mg/kg/day | Significant tumor growth inhibition and prolonged survival | [1][12] | |
| Axitinib | Glioblastoma (U87) | Orthotopic Model | Not specified | Reduced tumor-associated microvascular density and prolonged survival | [13] |
| Gastrointestinal Stromal Tumor | Xenograft Mice | Not specified | Inhibition of tumor growth | [14] | |
| Renal Cell Carcinoma (786-O) | Xenograft Mice | Not specified | Synergistic tumor regression with tipifarnib | [15] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both Pazopanib and Axitinib involves the inhibition of the VEGFR signaling pathway, which is crucial for angiogenesis.
References
- 1. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antitumor activity of axitinib in canine mammary gland tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
spectroscopic comparison of 1H- and 2H-indazoles for structural elucidation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
The thermodynamically more stable tautomer, 1H-indazole, is the predominant form. However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for distinguishing between these two isomeric forms.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison for researchers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift. In N-2 isomers, the 3-H proton is shielded relative to the same proton in the N-1 isomer. |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts. |
| H-7 | Varies | Appears at a higher frequency | The resonance of the 7-H proton of the N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | Varies | Generally shielded | The C-3 signal is a useful probe to determine the position of substitution. |
| Aromatic Carbons | Varies | Varies | The chemical shifts of the indazole ring carbon atoms are very different in the two isomers, allowing for structural assignment. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibration | 1H-Indazole | 2H-Indazole | Key Differences |
| N-H Stretch | ~3150 (broad) | Absent | The presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Both isomers show characteristic aromatic C-H stretching vibrations. |
| Ring Vibrations | ~1619, 1479 | ~1621-1592 | The fingerprint region will show differences in the pattern of ring vibrations, which can be used for differentiation. |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Isomer | λmax (nm) in Acetonitrile | Key Differences |
| **1H-Ind |
anti-inflammatory properties of indazole versus 5-aminoindazole
An Objective Comparison of the Anti-inflammatory Properties of Indazole and 5-Aminoindazole
This guide provides a detailed comparison of the anti-inflammatory activities of indazole and its derivative, 5-aminoindazole. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their efficacy based on published experimental data. The comparison focuses on both in vivo and in vitro studies to provide a comprehensive understanding of their potential as anti-inflammatory agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies on the anti-inflammatory effects of indazole and 5-aminoindazole.
Table 1: In Vivo Anti-inflammatory Activity
This table presents the results from the carrageenan-induced hind paw edema model in rats, a standard assay for acute inflammation. The data shows the percentage inhibition of edema at various doses and time points.
| Compound | Dose (mg/kg) | % Inhibition at 1 hr | % Inhibition at 3 hr | % Inhibition at 5 hr |
| Indazole | 100 | 25.43% | 48.71% | 61.03% |
| 5-Aminoindazole | 25 | 15.87% | 30.14% | 39.90% |
| 50 | 19.31% | 45.32% | 60.09% | |
| 100 | 34.33% | 68.47% | 83.09% | |
| Diclofenac (Standard) | 10 | 38.96% | 72.41% | 84.50% |
Data sourced from Cheekavolu et al., 2016.[1]
Table 2: In Vitro Anti-inflammatory and Antioxidant Activity
This table details the in vitro effects of indazole and 5-aminoindazole on key inflammatory mediators and markers of oxidative stress.
| Assay | Parameter | Indazole | 5-Aminoindazole | Standard Drug |
| COX-2 Inhibition | IC₅₀ (µM) | 23.42 | 12.32 | Celecoxib (5.10) |
| Max Inhibition (at 50 µM) | 70% | 78% | - | |
| TNF-α Inhibition | IC₅₀ (µM) | 220.11 | 230.19 | Dexamethasone (31.67) |
| Max Inhibition (at 250 µM) | 62% | 58% | - | |
| IL-1β Inhibition | IC₅₀ (µM) | 189.33 | 156.21 | Dexamethasone (102.23) |
| Lipid Peroxidation | % Inhibition (at 200 µg/ml) | 64.42% | 81.25% | - |
| DPPH Scavenging | % Inhibition (at 200 µg/ml) | 57.21% | 51.21% | Vitamin E (84.43%) |
| Nitric Oxide Scavenging | % Inhibition (at 1 µg/ml) | 43.16% | 46.16% | - |
| % Inhibition (at 200 µg/ml) | Drastically reduced | Drastically reduced | Vitamin E (81.67%) |
Data sourced from Cheekavolu et al., 2016.[1][2]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of indazole and 5-aminoindazole are attributed to their ability to inhibit key inflammatory mediators.[1][3] The primary mechanisms involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] These actions disrupt the inflammatory cascade, which is often initiated by cellular injury or immune signals.
Caption: Inflammatory pathway showing inhibition points by indazoles.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: General workflow for in vitro cytokine inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols below are based on the methods described in the cited literature.[1][2][3]
Carrageenan-Induced Hind Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats weighing between 150-200g are used. Animals are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are divided into groups, typically including a control (vehicle), a standard drug (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of indazole or 5-aminoindazole (e.g., 25, 50, 100 mg/kg).
-
Procedure:
-
The test compounds, standard, or vehicle are administered orally or intraperitoneally.
-
After 30 minutes, 0.1 ml of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar surface of the left hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection (0 hour) and at subsequent intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The difference in paw volume between the 0-hour reading and subsequent readings is calculated as the edema volume. The percentage inhibition of inflammation is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume in the control group and Vt is the mean edema volume in the treated group.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.
-
Method: A colorimetric COX-2 inhibitor screening assay kit is typically used.
-
Procedure:
-
The reaction is initiated by adding arachidonic acid to a reaction mixture containing a heme-provided COX-2 enzyme.
-
The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂).
-
The peroxidase activity of the enzyme then reduces PGG₂ to PGH₂, which is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Test compounds (indazole, 5-aminoindazole) are added at various concentrations to determine their inhibitory effect on this reaction.
-
-
Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by linear regression analysis.[1]
In Vitro Pro-inflammatory Cytokine Inhibition Assays (TNF-α and IL-1β)
These assays measure the reduction of key pro-inflammatory cytokines from stimulated immune cells.
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are used.
-
Procedure:
-
Cells are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of the test compounds (indazole, 5-aminoindazole) or a standard drug (e.g., Dexamethasone).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α or IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined from the dose-response curves.[1]
Free Radical Scavenging and Antioxidant Assays
These assays evaluate the antioxidant potential of the compounds, which can contribute to their anti-inflammatory effect.
-
Lipid Peroxidation (LPO) Inhibition: This assay measures the ability of a compound to inhibit the oxidative degradation of lipids. The production of malondialdehyde (MDA), a byproduct of lipid peroxidation, is quantified.[1]
-
DPPH Radical Scavenging: This assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In the presence of an antioxidant, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.[2]
-
Nitric Oxide (NO) Scavenging: This method involves the generation of nitric oxide from sodium nitroprusside, which interacts with oxygen to form nitrite ions. The quantity of nitrite is measured using the Griess reagent. The ability of the test compound to scavenge the nitric oxide is reflected by the reduced production of nitrite.[1]
Comparative Analysis and Conclusion
The experimental data provides a clear basis for comparing the anti-inflammatory properties of indazole and 5-aminoindazole.
-
In Vivo Efficacy: In the carrageenan-induced paw edema model, 5-aminoindazole demonstrated superior, dose-dependent anti-inflammatory activity.[1] At a dose of 100 mg/kg, 5-aminoindazole achieved an 83.09% inhibition of edema at the 5-hour mark, which was significantly higher than the 61.03% inhibition by indazole at the same dose and comparable to the standard drug diclofenac (84.50%).[1]
-
In Vitro Potency:
-
COX-2 Inhibition: 5-aminoindazole was a more potent inhibitor of the COX-2 enzyme, with an IC₅₀ value of 12.32 µM, nearly twice as potent as indazole (IC₅₀ of 23.42 µM).[1]
-
Cytokine Inhibition: For IL-1β inhibition, 5-aminoindazole was also more potent (IC₅₀ 156.21 µM) than indazole (IC₅₀ 189.33 µM).[1] Conversely, indazole showed slightly better activity against TNF-α, with a lower IC₅₀ and higher maximal inhibition.[1]
-
Antioxidant Activity: 5-aminoindazole showed markedly stronger inhibition of lipid peroxidation (81.25%) compared to indazole (64.42%).[1] Both compounds exhibited moderate to low free radical scavenging activity in DPPH and nitric oxide assays.[1][2]
-
Based on the available experimental data, 5-aminoindazole exhibits a more potent and comprehensive anti-inflammatory profile than its parent compound, indazole . Its superior performance in the in vivo model of acute inflammation is well-supported by its stronger inhibitory action on COX-2, IL-1β, and lipid peroxidation in vitro. While indazole demonstrates respectable anti-inflammatory properties, the addition of the amino group at the 5-position appears to significantly enhance its therapeutic potential. These findings suggest that 5-aminoindazole represents a more promising lead compound for the development of novel anti-inflammatory drugs.
References
A Comparative Guide to the Bioactivity of Indazole Regioisomers in Cancer Cell Lines
Introduction
Indazole, a bicyclic heteroaromatic compound, is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents, including several FDA-approved anticancer drugs like Pazopanib and Axitinib.[1][2] The indazole nucleus exists in two primary regioisomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the nitrogen atom within the pyrazole ring.[3] This seemingly minor structural variation can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity and therapeutic potential.[3] While 1H-indazoles have been extensively investigated for their antitumor properties, 2H-indazoles are also explored for a range of biological effects, including anticancer activity.[3] This guide provides an objective comparison of the bioactivity of these regioisomers against various cancer cell lines, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.
Data Presentation: Comparative Anticancer Activity
A systematic, direct comparison of a comprehensive series of 1H- and 2H-indazole regioisomers with identical substitution patterns is not widely available in the literature.[3] However, by collating data from various studies, a comparative overview can be established. The following tables summarize the in vitro antiproliferative activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of representative 1H- and 2H-indazole derivatives.
Table 1: In Vitro Anticancer Activity of Representative 1H-Indazole Derivatives
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| 2f | A549 | Lung | 0.89[3] |
| 4T1 | Breast | 0.23[2][3] | |
| HepG2 | Liver | 1.15[2][3] | |
| MCF-7 | Breast | 0.43[3] | |
| HCT116 | Colon | 0.56[3] | |
| 6o | K562 | Leukemia | 5.15[3][4] |
| A549 | Lung | >40[3] | |
| PC-3 | Prostate | 18.3[3] | |
| 89 | K562 | Leukemia | 6.50[5] |
| 93 | HL60 | Leukemia | 0.0083[5] |
| HCT116 | Colon | 0.0013[5] | |
| 5k | Hep-G2 | Liver | 3.32[4] |
Table 2: In Vitro Anticancer Activity of Representative 2H-Indazole Derivatives
| Compound | Target/Cell Line | Cell Line Type | IC50 (µM) |
| Compound 22 | FGFR1 (kinase assay) | - | 2.0[6] |
| FGFR2 (kinase assay) | - | 0.8[6] | |
| FGFR3 (kinase assay) | - | 4.5[6] | |
| Compound 110/111 | WM3629 | Melanoma | Potent Activity*[5] |
*Note: Specific IC50 values were not provided in the cited abstract, but the compounds were reported to have potent antiproliferative activity and superior selectivity as CRAF inhibitors.[5]
Summary of Observations: The available data indicates that numerous 1H-indazole derivatives exhibit potent anticancer activity across a wide range of cancer cell lines, with some compounds showing IC50 values in the nanomolar range.[5] For instance, compound 2f shows broad-spectrum activity with sub-micromolar efficacy against breast, lung, liver, and colon cancer cell lines.[2][3] Data for 2H-indazole derivatives is less comprehensive in terms of direct antiproliferative IC50 values against cell lines. However, studies on specific targets like Fibroblast Growth Factor Receptors (FGFRs) have highlighted the importance of the 2H-indazole scaffold for potent kinase inhibition.[6] The lack of directly comparable regioisomer pairs underscores a gap in the current literature and highlights an area for future research.
Experimental Protocols
The evaluation of the anticancer bioactivity of indazole derivatives involves a series of standard in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the indazole compounds (e.g., from 0.625 to 10 µM) for a specified period, typically 48 to 72 hours.[4]
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for approximately 4 hours. During this time, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[3]
-
Data Analysis: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.[4]
Cell Apoptosis and Cell Cycle Analysis
To determine if the cytotoxic effects are due to the induction of programmed cell death (apoptosis), flow cytometry-based analyses are often performed.
-
Apoptosis Detection: Treated cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Cycle Analysis: Cells are treated with the indazole compound for a set time (e.g., 24 hours), then harvested and fixed in cold ethanol. The fixed cells are treated with RNase A and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.[4]
Western Blotting
This technique is used to detect and quantify specific proteins to elucidate the mechanism of action. For example, it can be used to measure changes in the levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) or cell signaling pathways.[2][4]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Electrophoresis & Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified.[4]
Visualizations: Pathways and Workflows
Signaling Pathway Inhibition
Indazole derivatives often exert their anticancer effects by inhibiting protein kinases within critical signaling pathways that control cell growth and survival.[3][7] The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for indazole-based inhibitors.
General Experimental Workflow
The investigation of novel indazole regioisomers as potential anticancer agents follows a structured workflow, from initial design and synthesis to in vivo evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1-methyl-1H-indazol-3-yl)methanol: A Guide for Laboratory Professionals
For immediate reference, treat (1-methyl-1H-indazol-3-yl)methanol as a hazardous chemical waste. Proper disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood.
Hazard Identification:
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and irritation. Inspect gloves before use and properly remove and dispose of them after handling. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes, preventing serious eye irritation. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated. | To prevent inhalation and respiratory tract irritation. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should follow the established procedures for solid organic hazardous waste.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in laboratory waste management.
-
Designated Waste Stream: this compound waste must be segregated as "Solid Organic Hazardous Waste."
-
Incompatible Materials: Do not mix this waste with incompatible chemicals. Based on the reactivity of the indazole chemical class, avoid contact with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Reducing Agents
-
Acid Chlorides
-
Step 2: Containerization
-
Primary Container: Collect waste this compound in a designated, chemically compatible, and leak-proof container with a secure lid. The original product container can be used if it is in good condition.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and absorbent pads used for cleaning up small spills, must also be disposed of in the same hazardous waste container.[1]
Step 3: Labeling
Properly label the hazardous waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when waste was first added to the container.
-
The specific hazards associated with the chemical (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant").
Step 4: Storage
-
Location: Store the labeled hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[3]
Step 5: Final Disposal
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Record Keeping: Maintain accurate records of the disposed waste as required by your institution and local regulations.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert your supervisor and institutional EHS.
-
Restrict access to the spill area.
-
Follow the emergency procedures established by your institution.
-
Experimental Protocols Cited
This disposal guide is based on standard laboratory safety protocols and information synthesized from safety data sheets and general chemical waste management guidelines. Key principles include:
-
Hazard Communication: Understanding the specific hazards of a chemical through its SDS is fundamental to safe handling and disposal.
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.
-
Segregation of Incompatible Wastes: This is a critical step to prevent dangerous chemical reactions in waste containers.[4]
-
Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.[3]
Below are visualizations to aid in understanding the procedural workflows for safe disposal.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (1-methyl-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (1-methyl-1H-indazol-3-yl)methanol (CAS Number: 1578-96-7). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. The recommendations are based on the available safety data for the parent compound, (1H-indazol-3-yl)methanol, and general best practices for handling chemical reagents.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is paramount to mitigate risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene), inspected before each use. | Prevents skin contact, as indazole derivatives can cause skin irritation.[1] |
| Body Protection | Laboratory coat with long sleeves and a solid front. | Minimizes skin exposure to spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Indazole-containing compounds may cause respiratory irritation if inhaled.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for both safety and experimental integrity.
1. Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
PPE Donning: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Spill Kit: Have a chemical spill kit readily available in the immediate work area.
2. Handling and Use:
-
Weighing and Transferring: When weighing and transferring the solid compound, do so in a manner that minimizes the creation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
3. Disposal Plan:
-
Unused or Excess Chemical: Dispose of unused or excess this compound as hazardous chemical waste. Do not pour down the drain or mix with general waste.
-
Contaminated Labware: All disposable labware, including gloves, wipes, and pipette tips, that comes into contact with the compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate for disposal as hazardous chemical waste. Puncture the container to prevent reuse.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
